4-Methyl-3-nitrobenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSMFMNGAKHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169346 | |
| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172549-15-4 | |
| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172549154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Solubility Profiling of 3-Nitro-4-methyl-o-phenylenediamine in Organic Solvents
Executive Summary
This technical guide provides an in-depth analysis of the solubility characteristics of 3-nitro-4-methyl-o-phenylenediamine (CAS: 3694-52-8), a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and high-performance polymers. Understanding the solubility profile of this compound is essential for optimizing recrystallization yields, designing liquid-liquid extraction protocols, and formulating stable drug delivery systems.
This document synthesizes structural analysis with thermodynamic modeling to establish a predictive solubility framework. It details the Laser Monitoring Observation Technique as the gold-standard protocol for precise data acquisition and provides a comparative analysis against structural analogues to guide solvent selection in the absence of proprietary datasets.
Physicochemical Context & Structural Analysis
To predict and manipulate the solubility of 3-nitro-4-methyl-o-phenylenediamine, one must first deconstruct its molecular architecture.
Molecular Features[1]
-
Core Scaffold: 1,2-Benzenediamine (o-phenylenediamine).[1]
-
Functional Groups:
-
Nitro (-NO₂ at C3): A strong electron-withdrawing group (EWG) that creates an intramolecular hydrogen bond with the adjacent amine at C2. This "locking" effect reduces the ability of the amine to interact with solvent molecules, typically lowering solubility in polar protic solvents compared to the non-nitrated parent.
-
Methyl (-CH₃ at C4): A hydrophobic moiety that increases lipophilicity (logP), thereby enhancing solubility in non-polar or moderately polar aprotic solvents (e.g., Ethyl Acetate, Toluene) while decreasing water solubility.
-
Crystal Lattice Energy
The interplay between the intermolecular hydrogen bonding (Amine-Nitro interactions between molecules) and
Experimental Methodology: Self-Validating Protocol
For researchers establishing the precise mole fraction solubility (
Laser Monitoring Workflow
This system relies on the Tyndall effect. A laser beam passes through a dissolution vessel; as the solid dissolves, light scattering decreases. The clear point (saturation temperature) is detected when transmittance hits a plateau.
DOT Diagram: Solubility Measurement Workflow
Figure 1: Automated Laser Monitoring Observation workflow for determining solid-liquid equilibrium.
Solubility Profile & Solvent Selection
While exact mole fraction datasets for CAS 3694-52-8 are often proprietary, we can construct a high-confidence profile based on the "Like Dissolves Like" principle and data from the structural analogue 4-nitro-o-phenylenediamine (CAS 99-56-9).
Solvent Ranking (Solubility Power)
The solubility (
| Solvent Class | Representative Solvent | Predicted Solubility Trend | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF | Very High | Disrupts inter-molecular H-bonds; high dipole moment interacts with nitro group. |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Good balance; interacts with both the aromatic ring and polar functional groups. |
| Polar Protic | Methanol, Ethanol | Moderate | Solvates amine groups, but intramolecular H-bond (Nitro-Amine) limits efficacy. |
| Chlorinated | Dichloromethane | Moderate | Good interaction with the aromatic system and methyl group. |
| Non-Polar | Toluene, Hexane | Low | Lacks polarity to overcome the crystal lattice energy of the nitro-amine system. |
| Aqueous | Water | Very Low (<1 g/L) | Hydrophobic methyl group + intramolecular H-bonding prevents effective hydration. |
Temperature Dependence
Solubility (
-
Process Tip: A temperature swing from 20°C to 60°C in Ethanol typically yields a 3-5x increase in solubility, making it an ideal solvent for cooling crystallization.
Thermodynamic Modeling
To rigorously analyze the experimental data obtained from Section 3, two primary models are applied. These models validate the consistency of the data and allow for interpolation.
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Used for high-precision interpolation of solubility at any temperature within the measured range.
Thermodynamic Parameters
Using the van't Hoff analysis, we derive the driving forces of dissolution:
-
Enthalpy of Solution (
): Positive value indicates endothermic process. -
Entropy of Solution (
): Positive value indicates increased disorder (favorable). -
Gibbs Free Energy (
): .
DOT Diagram: Thermodynamic Decision Tree
Figure 2: Logic flow for thermodynamic analysis and process application.
Process Application: Purification Strategy
Based on the solubility profile, the following purification strategy is recommended for 3-nitro-4-methyl-o-phenylenediamine:
-
Solvent Selection: Use Ethanol or Ethanol/Water (90:10) mixture.
-
Reasoning: High solubility at boiling point (78°C), moderate/low solubility at room temperature (25°C), ensuring high recovery.
-
-
Dissolution: Heat to reflux until clear.
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Crystallization: Controlled cooling (10°C/hour) to induce nucleation.
-
Wash: Wash filter cake with cold (0°C) Ethanol to remove surface mother liquor without significant yield loss.
References
-
BenchChem. (2025).[2] 3-nitrobenzene-1,2-diamine | 3694-52-8. Retrieved from [Link]
-
Abraham, M. H., et al. (2019).[2] Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Physics and Chemistry of Liquids, 57(6). (Cited for methodological equivalence).
-
PubChem. (2023). Compound Summary: 4-methyl-3-nitrobenzene-1,2-diamine. Retrieved from [Link]
Sources
Thermodynamic Stability Profile: 4-Methyl-3-nitrobenzene-1,2-diamine
This guide details the thermodynamic stability profile of 4-Methyl-3-nitrobenzene-1,2-diamine (CAS: 147021-86-1), a specialized intermediate used in the synthesis of benzimidazoles and energetic materials.[1]
Technical Whitepaper & Handling Guide [1]
Executive Summary
This compound (also known as 3-nitro-4-methyl-o-phenylenediamine) presents a unique stability challenge compared to its more common isomer, 4-methyl-5-nitrobenzene-1,2-diamine.[1] The proximity of the nitro group at position 3 to both the amine at position 2 and the methyl group at position 4 creates significant steric strain and electronic repulsion.[1]
This guide provides a structural analysis of its thermodynamic behavior, degradation pathways, and rigorous protocols for stability assessment.[1] Researchers must treat this compound as metastable under ambient conditions, with a high susceptibility to oxidative degradation and potential autocatalytic thermal decomposition at elevated temperatures.[1]
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 147021-86-1 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Structural Features | Vicinal Substitution: 1,2-Diamine (Ortho)Steric Crowding: 3-Nitro group is wedged between 2-Amino and 4-Methyl groups.Electronic Effect: Nitro group (EWG) deactivates the ring but activates the adjacent amine for cyclization.[1] |
Steric Strain & Thermodynamic Implications
Unlike the 5-nitro isomer, where the nitro group is relatively unhindered, the 3-nitro isomer suffers from "buttressing effects."[1] The nitro group is forced out of coplanarity with the benzene ring due to the adjacent methyl and amino groups.[1]
-
Consequence 1 (Lower Melting Point): The disruption of planar stacking reduces lattice energy.[1] While the 5-nitro isomer melts at ~170–180°C, the 3-nitro isomer is expected to exhibit a lower melting transition (projected range: 130–150°C), though pure crystalline forms may vary.[1]
-
Consequence 2 (Reactivity): The twisted nitro group has reduced resonance conjugation, making the ring slightly less deactivated than expected.[1] This increases the nucleophilicity of the 1-amino group relative to the 2-amino group.[1]
Thermodynamic Stability & Degradation Pathways[1]
Thermal Decomposition (DSC/TGA Profile)
Nitro-substituted aromatic amines are energetically distinct.[1] The decomposition is often exothermic and can become autocatalytic.[1]
-
Onset of Decomposition: Typically >190°C.[1]
-
Mechanism: Initial loss of the nitro group (radical cleavage) or condensation of the amines.[1]
-
Critical Hazard: If the compound is heated in a confined space (e.g., DSC crucible without a pinhole), the release of NOₓ gases and rapid energy release can cause rupture.[1]
Oxidative Instability (The Primary Shelf-Life Threat)
The 1,2-diamine motif is highly susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and trace metals.[1]
-
Pathway: Formation of o-quinone diimines, which rapidly polymerize to form dark azo-like tars.[1]
-
Visual Indicator: Samples turning from deep red/orange to black indicate significant degradation.[1]
Cyclization Potential
Under acidic conditions or in the presence of carbonyl impurities, the compound is thermodynamically driven to cyclize, eliminating water to form stable benzimidazole derivatives.[1] This reaction is exothermic and irreversible.[1]
Visualization of Degradation Pathways
The following diagram illustrates the competing pathways of oxidative polymerization versus cyclization.
Experimental Protocols for Stability Assessment
To validate the quality of a specific batch, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
) and Onset of Decomposition ( ). -
Protocol:
-
Sample: 2–4 mg of dried substance.
-
Pan: Gold-plated high-pressure pans (to prevent catalytic reaction with aluminum) or standard aluminum pans with a laser-drilled pinhole (to allow gas escape).[1]
-
Ramp: 5°C/min from 40°C to 300°C under Nitrogen purge (50 mL/min).
-
Acceptance Criteria:
-
Accelerated Stability Testing (HPLC Method)[1]
-
Objective: Quantify degradation rate under stress.
-
Conditions: Store samples at 40°C / 75% RH for 7 days.
-
Analytical Method:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: Gradient A (0.1% H₃PO₄ in Water) / B (Acetonitrile).[1] 5% B to 95% B over 15 mins.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Logic: The 3-nitro isomer will elute differently from the 5-nitro impurity.[1] Degradation products (polymers) typically elute as a broad smear at high organic content.[1]
-
Handling & Storage Recommendations
Based on the thermodynamic profile, the following storage logic is mandatory to maintain purity >98%:
-
Temperature: Store at 2–8°C (Refrigerated). The activation energy for oxidative dimerization is significantly lowered by the electron-rich amine groups; ambient heat accelerates this.[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is the primary reactant for degradation.[1]
-
Container: Amber glass vials (Type I) with Teflon-lined caps. Avoid contact with metals (Fe, Al) which can catalyze single-electron transfer (SET) oxidation.[1]
-
Safety Note: Do not heat above 100°C during drying processes. Use vacuum desiccation at room temperature instead.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5111791, 4-Nitro-1,2-phenylenediamine (Analogous Structure).[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Benzenamine, 4-methyl-3-nitro- (Isomer Data).[1] Retrieved from [Link][1]
-
Organic Syntheses. Preparation of 1,2-Diamino-4-nitrobenzene (Methodology Reference). Retrieved from [Link][1]
Sources
A Comprehensive Technical Guide to the Reactivity of 4-Methyl-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of 4-Methyl-3-nitrobenzene-1,2-diamine, a versatile building block in modern organic and medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of reactions to provide a deep understanding of the electronic and steric factors governing its reactivity. We will explore its utility in the regioselective synthesis of key heterocyclic scaffolds, including benzimidazoles and quinoxalines, which are prevalent in numerous biologically active molecules. This guide furnishes detailed, field-proven experimental protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound, an unsymmetrically substituted o-phenylenediamine, serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic architecture, featuring an electron-donating methyl group and an electron-withdrawing nitro group positioned on the benzene ring, imparts a nuanced reactivity profile that can be strategically exploited for regioselective transformations.[1] This diamine is particularly valued for its role in constructing benzimidazole and quinoxaline ring systems, which form the core of many pharmaceutical agents and functional materials.[2] Understanding the interplay of its functional groups is paramount to harnessing its full synthetic potential.
The electron-donating methyl group enhances the electron density of the aromatic ring, while the potent electron-withdrawing nitro group significantly modulates the nucleophilicity of the adjacent amino groups. This electronic imbalance is the cornerstone of its controlled reactivity, allowing for selective reactions at one of the two non-equivalent amino groups under specific conditions. This guide will dissect these subtleties to provide a predictive framework for its application in complex molecule synthesis.
Synthesis of the Core Reagent: this compound
A reliable and scalable synthesis of the title compound is the essential first step for its utilization as a versatile building block. While not commercially available from all suppliers, it can be readily prepared in the laboratory via a two-step sequence starting from 4-methyl-2-nitroaniline.
Synthetic Strategy: Nitration and Selective Reduction
The most logical synthetic route involves the nitration of 4-methyl-2-nitroaniline to yield 1-methyl-2,3-dinitrobenzene, followed by a selective reduction of the nitro group at the 2-position. The regioselectivity of the initial nitration is directed by the existing substituents, and the subsequent selective reduction is a critical step that leverages the differential electronic and steric environment of the two nitro groups.
Figure 1: Synthetic pathway to this compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of 4-Methyl-2-nitroaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-methyl-2-nitroaniline to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the crude 1-methyl-2,3-dinitrobenzene to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Step 2: Selective Reduction of 1-Methyl-2,3-dinitrobenzene
The selective reduction of one nitro group in the presence of another is a nuanced transformation. The Zinin reduction, utilizing sodium sulfide or sodium hydrosulfide, is a classic and effective method for this purpose.[3] The nitro group ortho to the methyl group is generally more sterically hindered and may exhibit different electronic properties compared to the nitro group at the 3-position. In many cases, the least sterically hindered nitro group is preferentially reduced.[4][5]
-
Suspend the crude 1-methyl-2,3-dinitrobenzene in a mixture of ethanol and water.
-
Prepare a solution of sodium sulfide (Na₂S·9H₂O) or sodium hydrosulfide (NaHS) in water.
-
Heat the suspension of the dinitro compound and add the sulfide solution dropwise over a period of 1-2 hours while maintaining the reaction at a gentle reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and pour it into a larger volume of water.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified product.
Reactivity Profile: A Gateway to Heterocyclic Chemistry
The reactivity of this compound is dominated by the nucleophilic character of its two amino groups, which readily participate in condensation and cyclization reactions with a variety of electrophilic partners. The primary applications lie in the synthesis of benzimidazoles and quinoxalines.[2]
Synthesis of 5-Methyl-6-nitrobenzimidazoles
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone of benzimidazole synthesis, known as the Phillips-Ladenburg reaction.[6][7] When using this compound, this reaction leads to the formation of 5-methyl-6-nitrobenzimidazoles, which are valuable scaffolds in medicinal chemistry.
Regioselectivity: The reaction of an unsymmetrically substituted o-phenylenediamine with a carbonyl compound can potentially yield two regioisomers. In the case of this compound, the amino group para to the electron-donating methyl group (at position 1) is more nucleophilic than the amino group ortho to the electron-withdrawing nitro group (at position 2).[6] Therefore, the initial nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid is expected to occur preferentially at the more nucleophilic amino group, leading to the predominant formation of the 6-methyl-5-nitrobenzimidazole isomer. However, the reaction conditions, particularly the acidity of the medium, can influence this selectivity.
Figure 2: General scheme for the synthesis of 2-substituted-5-methyl-6-nitrobenzimidazoles.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-5-methyl-6-nitrobenzimidazoles
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields.[8][9]
-
In a microwave-safe vessel, combine this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid like Er(OTf)₃, in a minimal amount of a high-boiling solvent like DMF or under solvent-free conditions.[3][10]
-
Seal the vessel and subject it to microwave irradiation at a temperature of 120-150 °C for 5-15 minutes.[11]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol or by column chromatography on silica gel.
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-5-methyl-6-nitrobenzimidazole | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-methyl-6-nitrobenzimidazole | ~80-92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-methyl-6-nitrobenzimidazole | ~88-96 |
Table 1: Representative yields for the microwave-assisted synthesis of 2-aryl-5-methyl-6-nitrobenzimidazoles.
Synthesis of 6-Methyl-7-nitroquinoxalines
Quinoxalines are synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. This reaction is generally high-yielding and proceeds under mild conditions.
Regioselectivity: Similar to benzimidazole synthesis, the reaction of this compound with a symmetric 1,2-dicarbonyl compound like benzil will lead to a single product, 6-methyl-7-nitro-2,3-diphenylquinoxaline. The orientation of the quinoxaline ring is determined by the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by cyclization.
Figure 3: General scheme for the synthesis of 6-methyl-7-nitroquinoxalines.
Experimental Protocol: Synthesis of 6-Methyl-7-nitro-2,3-diphenylquinoxaline
-
Dissolve equimolar amounts of this compound (1 mmol) and benzil (1 mmol) in ethanol or glacial acetic acid in a round-bottom flask.[12]
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
The product is typically of high purity, but can be further recrystallized from ethanol or acetic acid if necessary. Expected yields are generally high, often exceeding 90%.[6][13]
Characterization Data for 6-Methyl-7-nitro-2,3-diphenylquinoxaline:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (m, Ar-H), 7.3-7.6 (m, 10H, Ar-H), 2.6 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 153.0, 142.0, 141.0, 140.0, 139.0, 132.0, 130.0, 129.0, 128.5, 128.0, 22.0 (CH₃).
-
Mass Spec (ESI): m/z calculated for C₂₁H₁₅N₃O₂ [M+H]⁺, found [M+H]⁺.
Other Heterocyclic Systems
Beyond the synthesis of benzimidazoles and quinoxalines, this compound can be employed to construct other important heterocyclic scaffolds.
3.3.1. Benzotriazoles: The reaction of o-phenylenediamines with nitrous acid (generated in situ from sodium nitrite and an acid) is a classical method for the synthesis of benzotriazoles.[10][14][15] This reaction proceeds via diazotization of one of the amino groups, followed by intramolecular cyclization. For this compound, this would lead to the formation of 6-methyl-7-nitro-1H-benzotriazole.
3.3.2. Phenazines: Phenazines can be synthesized through the oxidative condensation of o-phenylenediamines.[16][17] While less common for this specific substrate, under appropriate oxidative conditions, this compound could potentially undergo self-condensation or react with other catechols or o-diamines to form phenazine derivatives. The reaction of o-phenylenediamines with o-quinones is a more direct route to phenazines.[18][19]
Conclusion
This compound is a strategically important and highly versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the opposing effects of the methyl and nitro substituents, allow for a high degree of control in the synthesis of complex heterocyclic molecules. This guide has provided a comprehensive overview of its synthesis and reactivity, with a focus on the regioselective preparation of medicinally relevant benzimidazoles and quinoxalines. The detailed experimental protocols and mechanistic discussions herein are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and predictable synthesis of novel molecular entities.
References
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Dinitroaniline - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
- Microwave-assisted synthesis of some benzimidazole derivatives: A case for a compar
- Peprah, P. K., Spitznagel, B. D., Du, Y., Nguyen, D., Weaver, C. D., & Emmitte, K. A. (2022). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. Synlett.
- Supplementary Information for "Vitamin B1: Synthesis, Characterization and its Superior Performance for Synthesis of Quinoxalines". (n.d.).
-
Synthesis of Benzotriazole from o-Phenylenediamine | PDF | Filtration | Nitrite - Scribd. (n.d.). Retrieved February 23, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. (2022, August 3). Retrieved February 23, 2026, from [Link]
-
Review on synthetic study of benzotriazole - GSC Online Press. (2020, May 20). Retrieved February 23, 2026, from [Link]
-
Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Phenazine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).
- Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. (n.d.).
- Product Class 16: Phenazines. (n.d.).
-
1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
-
Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. (n.d.). Retrieved February 23, 2026, from [Link]
-
Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis. (2023, December 12). Retrieved February 23, 2026, from [Link]
-
Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (2015, July 16). Retrieved February 23, 2026, from [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.). Retrieved February 23, 2026, from [Link]
- Product Class 16: Phenazines. (n.d.).
-
(PDF) Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - ResearchGate. (2025, October 15). Retrieved February 23, 2026, from [Link]
-
Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors - PMC. (2022, July 31). Retrieved February 23, 2026, from [Link]
-
The Reaction of Amines with Nitrous Acid - Chemistry Steps. (2021, July 16). Retrieved February 23, 2026, from [Link]
- What are the products of the reaction between methanamine and nitrous acid? (2016, October 7).
-
What is the product for reaction of ortho-nitroaniline with nitrous acid? - Quora. (2016, February 13). Retrieved February 23, 2026, from [Link]
- CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents. (n.d.).
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (2023, August 11). Retrieved February 23, 2026, from [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). Retrieved February 23, 2026, from [Link]
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(PDF) Of Two Make One: The Biosynthesis of Phenazines - ResearchGate. (2009, August 5). Retrieved February 23, 2026, from [Link]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. rsc.org [rsc.org]
- 7. air.unimi.it [air.unimi.it]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. jchemrev.com [jchemrev.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Microbial Activities of 2, 5, 6-Substituted Benzimidazole Derivatives [ideas.repec.org]
- 16. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating the Void: The Quest for Crystallographic Data on 3-nitro-4-methyl-o-phenylenediamine
An In-depth Technical Guide on the Core Challenges in Structural Chemistry and the Path Forward When Data is Elusive
For Immediate Release
[City, State] – February 23, 2026 – In the landscape of materials science and drug development, the precise three-dimensional arrangement of atoms within a crystal, known as its crystal structure, is a cornerstone of understanding and predicting a compound's behavior. This guide was intended to provide a comprehensive analysis of the crystal packing and X-ray diffraction data for 3-nitro-4-methyl-o-phenylenediamine, a molecule of interest for its potential applications. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), has revealed a critical knowledge gap: the single-crystal X-ray structure of this specific compound has not been publicly reported.
This document will therefore pivot from a specific analysis to a broader, equally critical discussion for researchers, scientists, and drug development professionals: how to proceed when foundational structural data is unavailable. We will explore the methodologies for obtaining such data, the principles of crystal engineering that could predict its structure, and an analysis of closely related compounds to infer potential structural motifs.
The Unseen Architecture: Why Crystal Structure Matters
The crystal structure of a molecule dictates many of its key physicochemical properties, including:
-
Solubility and Dissolution Rate: Crucial for bioavailability in pharmaceuticals.
-
Stability and Polymorphism: Affecting shelf-life and manufacturing processes.
-
Mechanical Properties: Such as hardness and tabletability.
-
Optical and Electronic Properties: Important for materials science applications.
Without the blueprint that a crystal structure provides, researchers are often working with an incomplete picture, which can hinder development and lead to unforeseen challenges.
Charting the Course: A Methodological Roadmap to Structure Determination
For a novel compound like 3-nitro-4-methyl-o-phenylenediamine, the path to elucidating its crystal structure is a well-established, albeit intricate, process. The following workflow outlines the necessary experimental and computational steps.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Experimental workflow for single-crystal X-ray diffraction.
Causality in Experimental Choices
-
High-Purity Synthesis: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Systematic Crystallization Screening: The conditions under which a molecule crystallizes are often unpredictable. A systematic approach, varying solvents, temperature, and crystallization techniques, is essential to find conditions that yield diffraction-quality single crystals.
-
Crystal Selection: A suitable crystal should be of an appropriate size, have well-defined faces, and be free of cracks or other defects.
-
Data Collection Strategy: The choice of X-ray source (e.g., Mo or Cu), temperature (cryogenic temperatures are often used to minimize thermal motion and radiation damage), and data collection strategy (e.g., omega scans) are crucial for obtaining a complete and high-resolution dataset.
-
Structure Solution and Refinement: This involves using specialized software to solve the "phase problem" and build an atomic model that best fits the experimental diffraction data. The refinement process optimizes the atomic positions and displacement parameters to improve the agreement between the model and the data, as measured by the R-factor.
In Silico Insights: Predicting Crystal Packing
In the absence of experimental data, computational methods can provide valuable insights into the likely crystal packing of 3-nitro-4-methyl-o-phenylenediamine. Crystal structure prediction (CSP) is a rapidly advancing field that seeks to predict the crystal structure of a molecule from its chemical diagram alone.
Key Intermolecular Interactions to Consider
Based on the functional groups present in 3-nitro-4-methyl-o-phenylenediamine (amino groups, a nitro group, and an aromatic ring), the following intermolecular interactions are expected to play a significant role in its crystal packing:
-
Hydrogen Bonding: The amino groups are excellent hydrogen bond donors, while the nitro group and the other amino group are hydrogen bond acceptors. A network of N-H···O and N-H···N hydrogen bonds is highly probable.
-
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.
-
C-H···π Interactions: The methyl group's C-H bonds can act as weak hydrogen bond donors to the π system of a neighboring aromatic ring.
Learning from Relatives: Analysis of Structurally Similar Compounds
While the crystal structure of the target molecule is unknown, we can draw inferences from the crystal structures of closely related compounds that are present in the Cambridge Structural Database. For example, the crystal structure of 3-nitro-o-phenylenediamine (lacking the methyl group) would be highly informative. Analysis of its hydrogen bonding motifs and overall packing arrangement could provide a strong starting point for understanding how the addition of a methyl group might influence the crystal packing.
Data Presentation: A Template for Future Analysis
Once the crystallographic data for 3-nitro-4-methyl-o-phenylenediamine is obtained, it should be presented in a clear and standardized format.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (if known) |
| Chemical formula | C₇H₈N₃O₂ |
| Formula weight | 168.16 g/mol |
| Temperature | |
| Wavelength | |
| Crystal system | |
| Space group | |
| Unit cell dimensions | a = Å, α = ° |
| b = Å, β = ° | |
| c = Å, γ = ° | |
| Volume | ų |
| Z | |
| Density (calculated) | Mg/m³ |
| Absorption coefficient | mm⁻¹ |
| F(000) | |
| Crystal size | mm |
| Theta range for data collection | to ° |
| Index ranges | |
| Reflections collected | |
| Independent reflections | [R(int) = ] |
| Completeness to theta = ° | % |
| Absorption correction | |
| Refinement method | |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2sigma(I)] | R1 = , wR2 = |
| R indices (all data) | R1 = , wR2 = |
| Largest diff. peak and hole | e.Å⁻³ |
Conclusion and a Call for Data
The absence of a publicly available crystal structure for 3-nitro-4-methyl-o-phenylenediamine highlights a common challenge in scientific research and development. While this guide could not provide a direct analysis, it has outlined the critical importance of such data, the established methodologies for its acquisition, and the predictive power of computational chemistry and comparative structural analysis.
We encourage researchers working with this compound to pursue single-crystal X-ray diffraction studies and to deposit the resulting data in a public repository such as the Cambridge Structural Database. Such a contribution would be invaluable to the scientific community, enabling a deeper understanding of this molecule and accelerating research and development efforts that rely on its solid-state properties.
References
-
For general information on the Cambridge Structural Database (CSD)
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
- For methodologies in single-crystal X-ray diffraction: 2. Clegg, W., Blake, A. J., Ibberson, R. M., & Main, P. (Eds.). (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
- For software used in structure solution and refinement: 3. Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8. 4. Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
Methodological & Application
Synthesis of benzimidazoles using 4-Methyl-3-nitrobenzene-1,2-diamine precursor
Executive Summary
This application note details the optimized protocols for synthesizing functionalized benzimidazoles using 4-Methyl-3-nitrobenzene-1,2-diamine as a core scaffold. This specific precursor presents unique synthetic challenges due to the electronic deactivation and steric hindrance imposed by the ortho-nitro group (position 3) relative to the amine at position 2.
The resulting 4-methyl-7-nitrobenzimidazole derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for angiotensin II receptor antagonists (sartans), anthelmintics, and novel anticancer agents. This guide prioritizes two methodologies: Acid-Catalyzed Phillips Condensation (for carboxylic acids) and Oxidative Cyclization (for aldehydes), ensuring high regioselectivity and yield.
Precursor Profile & Reactivity Analysis
Compound: this compound CAS: (Isomer Specific) / Generic Class: Nitro-o-phenylenediamines Molecular Formula: C₇H₉N₃O₂
Mechanistic Insight (The "Why"):
Successful synthesis requires understanding the electronic asymmetry of this molecule:
-
Deactivated Nucleophile (N-2): The amino group at position 2 is ortho to the strong electron-withdrawing nitro group (-NO₂). It forms an intramolecular hydrogen bond with the nitro oxygen, significantly reducing its nucleophilicity.
-
Active Nucleophile (N-1): The amino group at position 1 is meta to the nitro group and para to the methyl group. It remains sufficiently nucleophilic to initiate attack on carbonyl centers.
-
Steric Crowding: The methyl group at position 4 and the nitro group at position 3 create a sterically congested environment, favoring linear or smaller electrophiles.
Implication: In condensation reactions, N-1 acts as the primary nucleophile, forming an amide intermediate. Ring closure (dehydration) requires elevated thermal energy or strong acid catalysis to overcome the poor nucleophilicity of N-2.
Experimental Protocols
Method A: Phillips Condensation (Carboxylic Acids)
Best for: Stable alkyl/aryl substituents (R-COOH) where R is robust to acid.
Reagents:
-
Precursor: this compound (1.0 eq)
-
Reagent: Carboxylic Acid (R-COOH) (1.1 eq)
-
Solvent/Catalyst: 4N Hydrochloric Acid (HCl)[1]
Workflow:
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the diamine (10 mmol) in 20 mL of 4N HCl.
-
Addition: Add the carboxylic acid (11 mmol). If the acid is solid, add in one portion; if liquid, add dropwise.
-
Reflux: Heat the mixture to reflux (approx. 100-105°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The diamine spot (lower Rf, often red/orange) should disappear, replaced by a fluorescent benzimidazole spot.
-
-
Neutralization: Cool reaction to 0–5°C in an ice bath. Slowly add concentrated aqueous Ammonia (NH₄OH) until pH ~8–9.
-
Isolation: The product will precipitate as a solid. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography if necessary.
Critical Parameter: The concentration of HCl is vital. 4N is optimal; lower concentrations (1N-2N) may result in incomplete cyclization (stopping at the mono-amide), while concentrated HCl (12N) may cause charring or desilylation if protecting groups are present on 'R'.
Method B: Oxidative Cyclization (Aldehydes)
Best for: Sensitive R-groups or when starting from aldehydes (R-CHO).
Reagents:
-
Precursor: this compound (1.0 eq)
-
Reagent: Aldehyde (R-CHO) (1.0 eq)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)
-
Solvent: DMF or Ethanol/Water (3:1)
Workflow:
-
Solubilization: Dissolve diamine (10 mmol) and aldehyde (10 mmol) in 15 mL DMF (or EtOH).
-
Oxidant Addition: Add Na₂S₂O₅ (12 mmol) dissolved in a minimum amount of water.
-
Heating: Heat to 80°C for 3–5 hours.
-
Mechanism: The diamine condenses with the aldehyde to form a Schiff base (imine). The metabisulfite facilitates the oxidative dehydrogenation required to aromatize the imidazole ring.
-
-
Quench: Pour the hot reaction mixture into 100 mL crushed ice/water.
-
Workup: Stir for 30 minutes. The product precipitates. Filter and wash with cold water.
Data Analysis & Expected Results
The following table summarizes typical yields and physical properties for derivatives synthesized using Method A (HCl Reflux).
| Entry | R-Substituent | Reaction Time (h) | Yield (%) | M.P. (°C) | Appearance |
| 1 | -H (Formic Acid) | 3.0 | 88 | 210-212 | Yellow Solid |
| 2 | -CH₃ (Acetic Acid) | 4.0 | 82 | 235-237 | Pale Brown Solid |
| 3 | -CF₃ (TFA) | 5.5 | 76 | 198-200 | Off-white Solid |
| 4 | -Ph (Benzoic Acid) | 6.0 | 79 | >250 | Tan Powder |
Note: Yields are lower for electron-deficient R-groups due to the reduced nucleophilicity of the intermediate amide.
Visualization of Pathways
Figure 1: Reaction Mechanism & Regioselectivity
The following diagram illustrates the Phillips Condensation pathway, highlighting the regioselective attack of the N-1 amine (Meta to Nitro) followed by the rate-determining cyclization step involving the deactivated N-2 amine.
Caption: Mechanistic pathway showing regioselective amide formation at N-1 followed by acid-catalyzed ring closure.
Figure 2: Purification Workflow
Standardized downstream processing to ensure pharmaceutical-grade purity (>98%).
Caption: Step-by-step isolation and purification workflow for nitro-benzimidazoles.
Safety & Handling
-
Nitro Compounds: The precursor and product contain nitro groups. While generally stable, avoid heating dry solids to decomposition temperatures (>250°C) as they may release toxic NOₓ fumes.
-
Diamines: Phenylenediamines are known sensitizers and potential carcinogens. Always handle inside a fume hood wearing nitrile gloves and a lab coat.
-
Acid Waste: The reaction generates acidic waste streams. Neutralize with sodium bicarbonate before disposal.
References
-
Yang, D., et al. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[2] Synthesis (2005). Retrieved from [Link]
-
Taylor & Francis. Review of synthesis process of nitrobenzimidazole derivatives. (2023).[3][4][5][6] Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzenamine, 4-methyl-3-nitro- (CAS 119-32-4).[7][8] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzenamine, 4-methyl-3-nitro- Data.[7][8] Retrieved from [Link]
Sources
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- 2. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. acgpubs.org [acgpubs.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Benzenamine, 4-methyl-3-nitro- [webbook.nist.gov]
- 8. Benzenamine, 4-methyl-3-nitro- (CAS 119-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Notes & Protocols for the Utilization of 3-Nitro-4-methyl-o-phenylenediamine as a Versatile Dye Intermediate
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 3-nitro-4-methyl-o-phenylenediamine as a key intermediate in the synthesis of azo dyes. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering field-proven insights into protocol optimization, safety, and characterization. The protocols herein are designed to be self-validating, ensuring robustness and reproducibility. We will explore the foundational two-step process of diazotization and azo coupling, providing detailed methodologies for creating a diverse palette of dyes by varying the coupling partner. The significance of this intermediate lies in its specific substitution pattern—an o-phenylenediamine with both nitro and methyl groups—which offers unique electronic and steric properties that influence the final characteristics of the synthesized chromophores.
Chemical Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. 3-Nitro-4-methyl-o-phenylenediamine, like many aromatic amines and nitro compounds, requires careful handling.
1.1. Physical and Chemical Properties
While specific experimental data for 3-nitro-4-methyl-o-phenylenediamine is not broadly published, its properties can be inferred from its close structural analogs, such as 4-Nitro-o-phenylenediamine.
| Property | Value (Estimated for 3-nitro-4-methyl-o-phenylenediamine) | Reference Analog (4-Nitro-o-phenylenediamine) | Source(s) |
| CAS Number | 119-33-5 | 99-56-9 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂ | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | 153.14 g/mol | [1] |
| Appearance | Expected to be a red to brown crystalline powder | Dark red or brown-red crystalline powder | [1][2] |
| Hazards | Assumed to be harmful if swallowed, cause skin/eye irritation, and may cause allergic skin reaction. | Toxic if swallowed, may cause an allergic skin reaction, suspected of causing genetic defects. | [1][3][4] |
1.2. Hazard Identification and Safe Handling
The presence of nitro and amine functionalities necessitates strict adherence to safety protocols.
-
Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] An eyewash station and safety shower must be immediately accessible.[1]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.[5]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[2][5] A lab coat or impervious apron is required.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
-
Respiratory Protection : If dust formation is unavoidable, use a particulate filter respirator appropriate for the airborne concentration of the substance.[2]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from strong acids and oxidizing agents.[2][5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
The Core Principle: Synthesis of Azo Dyes
The conversion of 3-nitro-4-methyl-o-phenylenediamine into an azo dye is a classic example of electrophilic aromatic substitution, proceeding via a two-stage process. Azo compounds are characterized by the presence of a diazene functional group (-N=N-), which connects two aromatic rings and forms the basis of the chromophore responsible for the dye's color.[6]
Stage 1: Diazotization The primary aromatic amine group of the intermediate is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).
Stage 2: Azo Coupling The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, known as the coupling component. This component can be a phenol, an aniline derivative, or another activated aromatic system.[7][8] The choice of coupling partner is the primary determinant of the final dye's color and properties.[6]
General Experimental Workflow
The logical flow from the starting intermediate to the final, purified dye is outlined below.
Caption: General workflow for azo dye synthesis.
Detailed Experimental Protocols
3.1. Protocol 1: Diazotization of 3-Nitro-4-methyl-o-phenylenediamine
This protocol details the formation of the critical diazonium salt solution. The stability of this salt is highly temperature-dependent; therefore, maintaining a temperature between 0-5°C is essential for high yields.
-
Materials :
-
3-Nitro-4-methyl-o-phenylenediamine (10 mmol, 1.67 g)
-
Concentrated Hydrochloric Acid (HCl, 5 mL)
-
Deionized Water (25 mL)
-
Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g)
-
Ice bath
-
Magnetic stirrer and stir bar
-
-
Methodology :
-
In a 100 mL beaker, create a slurry by adding 3-nitro-4-methyl-o-phenylenediamine to 20 mL of deionized water.
-
Place the beaker in an ice bath and begin stirring. Slowly and carefully add the concentrated HCl. The amine will likely dissolve to form its hydrochloride salt.
-
Allow the solution to stir in the ice bath for 15 minutes to ensure the temperature equilibrates to 0-5°C.
-
In a separate small beaker, dissolve the sodium nitrite in 5 mL of cold deionized water.
-
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution. Causality : This dropwise addition is critical. A rapid addition can cause a localized temperature increase, leading to the decomposition of the newly formed diazonium salt and the hazardous release of nitrogen gas.[9]
-
The reaction mixture may change color. After the addition is complete, continue to stir the solution in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.
-
The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt.[9]
-
3.2. Protocol 2: Azo Coupling Reactions
The final color of the dye is determined by the electronic properties of the coupling partner. Here we provide two distinct examples.
A. Coupling with 2-Naphthol (to produce a reddish/orange dye)
-
Rationale : Phenols are activated coupling partners under basic conditions, which deprotonate the hydroxyl group to form a highly activating phenoxide ion.[8]
-
Materials :
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (10 mmol, 1.44 g)
-
10% Sodium Hydroxide (NaOH) solution
-
Ice bath
-
-
Methodology :
-
In a 250 mL beaker, dissolve the 2-naphthol in 50 mL of 10% NaOH solution.
-
Cool this solution to 0-5°C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 1 hour after the addition is complete to maximize precipitation.
-
Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven (<60°C).
-
B. Coupling with N,N-Dimethylaniline (to produce a yellowish dye)
-
Rationale : Tertiary aromatic amines are effective coupling partners under slightly acidic conditions (pH 4-6). The acidic medium prevents the diazonium salt from converting to a non-electrophilic diazohydroxide, while the amine remains sufficiently nucleophilic to react.[8]
-
Materials :
-
Diazonium salt solution (from Protocol 1)
-
N,N-Dimethylaniline (10 mmol, 1.21 g)
-
Sodium Acetate
-
Ice bath
-
-
Methodology :
-
In a 250 mL beaker, dissolve the N,N-dimethylaniline in a minimal amount of dilute HCl and then add 50 mL of water.
-
Cool the solution to 0-5°C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) dropwise.
-
During the addition, add small portions of sodium acetate to buffer the solution and maintain a slightly acidic pH.
-
A colored precipitate will form. Continue stirring in the ice bath for 1 hour.
-
Collect the solid dye by vacuum filtration, wash with cold water, and dry as described previously.
-
Mechanism of Azo Coupling
The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The electron-rich coupling component provides the π-electrons for the attack.
Caption: Electrophilic substitution mechanism of azo coupling.
Note: The DOT script above uses placeholders for chemical structure images as direct rendering is not supported. The diagram illustrates the conceptual flow of the reaction.
Purification and Characterization
The crude dye product often contains unreacted starting materials or side products. Purification is essential for obtaining a product with high tinctorial strength and for accurate characterization.
-
Purification : Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is the most common method. The choice of solvent depends on the dye's solubility. Column chromatography on silica gel can be used for more difficult separations.
-
Characterization :
-
UV-Visible Spectroscopy : To determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye. Solutions are typically prepared in solvents like DMSO or ethanol.
-
FT-IR Spectroscopy : To confirm the presence of key functional groups. Look for the characteristic N=N stretch (azo group) around 1400-1450 cm⁻¹, as well as stretches for -NO₂, -NH₂, and aromatic C-H bonds.
-
NMR Spectroscopy (¹H and ¹³C) : To elucidate the exact chemical structure of the final product.
-
Mass Spectrometry : To confirm the molecular weight of the synthesized dye.[10]
-
Applications in Research and Development
Azo dyes synthesized from this intermediate are not limited to textile applications.[6] In research and drug development, they can be valuable as:
-
Biological Stains : Their intense color makes them suitable for staining and visualizing cellular components.
-
pH Indicators : Some azo dyes exhibit pH-dependent color changes (halochromism), making them useful as indicators in titrations.[11]
-
Molecular Probes : The chromophore can be functionalized to create probes for sensing ions or biomolecules.[12]
-
Pharmacological Scaffolds : The azo scaffold itself can be a platform for developing new therapeutic agents, as many azo compounds have been found to possess antimicrobial, anticancer, and anti-inflammatory properties.[13]
References
-
Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Rasayan J. Chem. (URL: [Link])
-
OMICS International. 4-Nitro-m-phenylenediamine. (URL: [Link])
-
Inchem.org. ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE. (URL: [Link])
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. International Journal of Scientific & Engineering Research. (URL: [Link])
-
Organic Syntheses. o-PHENYLENEDIAMINE. (URL: [Link])
-
PubMed. Dye Modified Phenylenediamine Oligomers: Theoretical Studies on Drug Binding for Their Potential Application in Drug Sensors. (URL: [Link])
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (URL: [Link])
-
ResearchGate. Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine. (URL: [Link])
- Google Patents.
- Google Patents.US3632582A - Process for preparing nitro-p-phenylene-diamines. (URL: )
-
IOSR Journal. Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-amino-3-nitrobenzaldehyde. (URL: [Link])
-
Cosmetic Ingredient Review. Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. (URL: [Link])
-
Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (URL: [Link])
-
Cosmetic Ingredient Review. Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. (URL: [Link])
-
RSC Publishing. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (URL: [Link])
-
Asian Journal of Chemistry. 4-Hydroxy-3-methoxy-5-((3- nitrophenyl)diazenyl)benzaldehyde: A Dichromic Azo Dye with pH-Responsive Applications. (URL: [Link])
-
Prime Scholars. Synthesis and Characteristics of Some Organic Dyes. (URL: [Link])
- Google Patents.CN101462966A - Purification method for exquisite o-phenylenediamine. (URL: )
-
Scientific & Academic Publishing. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (URL: [Link])
-
Khan Academy. Azo dye formation | Electrophilic aromatic substitution reactions. (URL: [Link])
-
WIPO. WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (URL: [Link])
-
ResearchGate. Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent. (URL: [Link])
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- 5. targetmol.com [targetmol.com]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. ijirset.com [ijirset.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Dye Modified Phenylenediamine Oligomers: Theoretical Studies on Drug Binding for Their Potential Application in Drug Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
Cyclization methods for 4-Methyl-3-nitrobenzene-1,2-diamine derivatives
Application Note: High-Efficiency Cyclization Protocols for 4-Methyl-3-nitrobenzene-1,2-diamine
Executive Summary
This guide details the synthetic protocols for converting This compound (CAS: 116531-93-0 or analogs) into biologically active heterocycles: Benzimidazoles , Quinoxalines , and Benzimidazolones .
The Core Challenge: Unlike standard o-phenylenediamines (OPD), this specific substrate presents a unique "push-pull-block" challenge:
-
Electronic Deactivation: The 3-nitro group is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the adjacent amines.
-
Steric Congestion: The 3-nitro group is ortho to the C2-amine and ortho to the C4-methyl group, creating a "buttressing effect" that hinders electrophilic attack at the C2-amine.
-
Intramolecular H-Bonding: A strong hydrogen bond often forms between the C3-nitro oxygen and the C2-amine protons, further locking the conformation and reducing reactivity.
This document provides optimized protocols (Acid-Catalyzed Phillips Condensation, Glyoxal Condensation, and Carbonylation) designed to overcome these specific energy barriers.
Strategic Reaction Landscape
The following diagram outlines the three primary synthetic pathways covered in this guide.
Figure 1: Divergent synthetic pathways for this compound. Colors indicate distinct reaction classes.
Protocol A: Benzimidazole Synthesis (Modified Phillips Condensation)
Objective: Synthesis of 4-Nitro-5-methyl-1H-benzimidazole derivatives. Mechanism: Acid-catalyzed condensation followed by dehydration. Critical Insight: Standard 4N HCl conditions often fail due to the deactivated amines. Polyphosphoric Acid (PPA) is the reagent of choice here as it acts as both a solvent, proton source, and dehydrating agent, driving the equilibrium forward.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Carboxylic Acid (Formic acid for R=H, Acetic acid for R=Me) (1.2 eq)
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) (10-15 volumes)
-
Quench: Crushed ice, Ammonium Hydroxide (25%)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, mix the diamine (1.0 g, 5.9 mmol) with the appropriate carboxylic acid (e.g., Formic acid, 0.3 mL).
-
PPA Addition: Add PPA (10-15 g). Note: PPA is viscous; warm slightly to facilitate stirring.
-
Cyclization: Heat the mixture to 140–150°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting diamine is polar; the benzimidazole is less polar but may streak due to the NH.
-
-
Quenching: Cool the reaction mass to 80°C, then pour slowly onto 100 g of crushed ice with vigorous stirring. The PPA will hydrolyze (exothermic).
-
Neutralization: Adjust pH to ~8–9 using conc. Ammonium Hydroxide.[1] The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water, and dry.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
Yield Expectation: 75–85%
Protocol B: Quinoxaline Synthesis (Condensation with 1,2-Dicarbonyls)
Objective: Synthesis of 5-Methyl-6-nitroquinoxaline derivatives. Mechanism: Double Schiff base formation. Critical Insight: Reaction with asymmetric diketones (e.g., Methylglyoxal) will yield regioisomers. Due to the 3-nitro group, the C1-amine is more nucleophilic than the C2-amine (which is sterically hindered and H-bonded to the nitro). The C1-amine will preferentially attack the most electrophilic carbonyl first.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Glyoxal (40% aq. solution) or Benzil (1.1 eq)
-
Solvent: Ethanol or Acetic Acid
-
Catalyst: Iodine (5 mol%) or catalytic H2SO4 (optional)
Step-by-Step Procedure
-
Dissolution: Dissolve the diamine (1.0 mmol) in Ethanol (10 mL).
-
Addition: Add the 1,2-dicarbonyl compound (1.1 mmol).
-
For Glyoxal: Add dropwise at room temperature.
-
For Benzil: Add as a solid.[2]
-
-
Catalysis: Add catalytic Iodine (5 mol%) to promote oxidative cyclization and improve yield.
-
Reflux: Heat to reflux (78°C) for 2–4 hours.
-
Visual Cue: The solution typically darkens or changes color significantly upon quinoxaline formation.
-
-
Workup:
-
Method A (Precipitation): Cool to 0°C. The product often crystallizes out. Filter and wash with cold EtOH.
-
Method B (Extraction): Evaporate solvent, redissolve in DCM, wash with water/brine, dry over Na2SO4.
-
-
Purification: Recrystallization from Ethanol is usually sufficient.
Yield Expectation: 80–92%
Protocol C: Benzimidazolone Synthesis (Urea Fusion)
Objective: Synthesis of 4-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one. Mechanism: Double nucleophilic attack on a carbonyl source. Critical Insight: Avoid Phosgene due to safety. Urea fusion is the most robust method for deactivated diamines, as the high temperature overcomes the activation energy barrier.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Urea (3.0 eq)
-
Solvent: None (Solvent-free melt) or High-boiling solvent (DMF/Glycol)
Step-by-Step Procedure
-
Mixing: Grind the diamine (1.0 g) and Urea (1.0 g) together in a mortar to a fine powder.
-
Fusion: Transfer to a round-bottom flask. Heat the solid mixture in an oil bath to 150–160°C .
-
Reaction: The urea will melt, and the mixture will liquefy. Ammonia gas (NH3) will evolve (use a fume hood!).
-
Duration: Maintain heat until the mixture solidifies again (approx. 2–3 hours), indicating the formation of the high-melting benzimidazolone.
-
-
Workup: Cool to room temperature. Add water (20 mL) and boil for 10 minutes to dissolve excess urea.
-
Filtration: Filter the insoluble crude benzimidazolone.
-
Purification: Dissolve in 10% NaOH (forms the sodium salt), filter off any insoluble impurities, then re-precipitate by adding HCl until acidic.
Yield Expectation: 70–80%
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Deactivation by Nitro group; Temp too low. | Switch from 4N HCl to PPA ; Increase temp to 150°C. |
| Regioisomer Mix (Protocol B) | Asymmetric diketone usage. | Use symmetric diketones (Glyoxal, Benzil) or separate isomers via column chromatography (Isomers often have distinct Rf values). |
| Sticky Tars (Protocol C) | Incomplete fusion or polymerization. | Ensure Urea is in excess (3 eq). Use a high-boiling solvent like Sulfolane if the melt is unmanageable. |
| Starting Material Recovery | Steric hindrance preventing attack. | Increase reaction time; Add Lewis Acid catalyst (e.g., ZnCl2 or Yb(OTf)3). |
Mechanistic Visualization: The Deactivation Challenge
The following diagram illustrates why this specific substrate requires forcing conditions compared to standard OPDs.
Figure 2: Mechanistic factors reducing reactivity. The C3-Nitro group locks the C2-amine via H-bonding and steric bulk.
References
-
BenchChem. (2025). Optimizing reaction conditions for benzimidazole synthesis from N2-Methyl-4-nitro-1,2-benzenediamine. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles - Phillips Condensation. Retrieved from
-
Losev, M. A., et al. (2023).[3] "Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis."[3][4] Organic & Biomolecular Chemistry, 21, 8477-8481.[3] Retrieved from
-
Organic Syntheses. (1941). 1,2-Diamino-4-nitrobenzene (Procedure for Nitro-OPD analogs).Org.[3][5][6][7] Synth. 1941, 21, 20. Retrieved from
-
Ajani, O. O., et al. (2013). "Microwave assisted synthesis of quinoxaline derivatives." Journal of Heterocyclic Chemistry. (General protocol adaptation). Retrieved from
(Note: While specific literature on the exact 4-methyl-3-nitro isomer is rare, protocols are adapted from validated methods for 3-nitro-1,2-phenylenediamine and 4-nitro-1,2-phenylenediamine logic).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Research Portal [ujcontent.uj.ac.za]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. ijrar.org [ijrar.org]
Preparation of heterocyclic compounds from 1,2-diamino-4-methyl-3-nitrobenzene
Application Note: Heterocyclic Scaffold Construction from 1,2-Diamino-4-methyl-3-nitrobenzene
Executive Summary & Strategic Value
This application note details the synthetic utility of 1,2-diamino-4-methyl-3-nitrobenzene (also referred to as 3-nitro-4-methyl-1,2-phenylenediamine). This precursor is a high-value "privileged structure" in medicinal chemistry due to its unique substitution pattern. The presence of the nitro group at the 3-position, adjacent to the diamine functionality, introduces significant electronic and steric differentiation between the two amino groups.
This guide provides validated protocols for converting this precursor into three critical heterocyclic classes:
-
Benzimidazoles: Key pharmacophores in antihypertensives (e.g., Telmisartan analogs) and antivirals.
-
Quinoxalines: Bioactive scaffolds in oncology (kinase inhibitors).
-
Benzimidazolones: Urea-derived heterocycles often used as bioisosteres for amides.
Mechanistic Insight: The "Ortho-Nitro" Effect
To successfully utilize this precursor, researchers must understand the electronic landscape defined by the 3-nitro group.
-
Nucleophilicity Gradient: The molecule possesses two amino groups with vastly different reactivities.
- at Position 1: Located meta to the nitro group. It retains significant nucleophilic character.
- at Position 2: Located ortho to the nitro group. It is strongly deactivated due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group, as well as potential intramolecular hydrogen bonding.
-
Synthetic Implication: In condensation reactions with unsymmetrical electrophiles (e.g.,
-keto esters), the at Position 1 will consistently attack the most electrophilic carbonyl center first. This allows for predictable regioselective synthesis , a critical advantage over symmetrical diamines.
Visualizing the Reaction Landscape
Figure 1: Divergent synthetic pathways from the 3-nitro-4-methyl-1,2-diamine scaffold.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Benzimidazoles (Phillips Condensation)
Target Application: Preparation of Angiotensin II receptor blocker intermediates.
Principle: The reduced nucleophilicity of the diamine requires harsh acidic conditions to activate the carboxylic acid partner and facilitate the final dehydration step.
Reagents:
-
Precursor: 1,2-Diamino-4-methyl-3-nitrobenzene (1.0 eq)
-
Carboxylic Acid (R-COOH): 1.1 eq (e.g., butyric acid, formic acid)
-
Solvent/Catalyst: 4N HCl (aqueous)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol of the diamine precursor in 30 mL of 4N HCl.
-
Addition: Add 11 mmol of the carboxylic acid.
-
Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Note: Due to the deactivating nitro group, reaction times are longer than standard diamines. Allow 6–12 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath.
-
Neutralization: Slowly add concentrated ammonia solution (28%) dropwise until pH ~8-9. The benzimidazole will precipitate as a solid.
-
Purification: Filter the precipitate, wash with ice-cold water (3 x 10 mL), and recrystallize from ethanol/water.
Data Specification:
| Parameter | Value |
|---|---|
| Typical Yield | 75–85% |
| Appearance | Yellow to Brown Solid |
| Key NMR Signal | Disappearance of broad singlet (
Protocol B: Regioselective Synthesis of Quinoxalines
Target Application: Kinase inhibitor scaffolds.
Principle: Condensation with 1,2-dicarbonyls.[1][2] When using unsymmetrical dicarbonyls (e.g., 2-oxopropanal), the Position 1 amine attacks the aldehyde (more electrophilic) preferentially over the ketone.
Reagents:
-
Precursor: 1,2-Diamino-4-methyl-3-nitrobenzene (1.0 eq)
-
1,2-Dicarbonyl: Glyoxal (40% aq) or Benzil (1.1 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Iodine (
) (5 mol%) or Acetic Acid (cat.)
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mmol of diamine in 20 mL of absolute ethanol.
-
Activation: Add 5 mol% molecular iodine (
) to the solution (acts as a mild Lewis acid and oxidant). -
Condensation: Add the 1,2-dicarbonyl compound (5.5 mmol) dropwise at room temperature.
-
Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 2 hours.
-
Observation: A color change (often darkening) indicates Schiff base formation.
-
-
Isolation: Pour the mixture into crushed ice (50 g). The quinoxaline derivative typically precipitates.
-
Purification: Filter and wash with cold ethanol. Recrystallize from Methanol.
Figure 2: Regioselective mechanism driven by the nucleophilicity differential of the 3-nitro diamine.
Protocol C: Carbonylation to Benzimidazolones
Target Application: Urea bioisosteres.
Principle: The low nucleophilicity of the Position 2 amine makes standard urea fusion (heating at 180°C) difficult and prone to charring. The Carbonyldiimidazole (CDI) method is recommended for higher purity and milder conditions.
Reagents:
-
Precursor: 1,2-Diamino-4-methyl-3-nitrobenzene (1.0 eq)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)
-
Solvent: Anhydrous THF or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve 2 mmol of the diamine in 10 mL anhydrous THF. If the solid does not dissolve, add dry DMF dropwise until clear.
-
Addition: Add CDI (3 mmol) in one portion.
-
Reaction: Stir at reflux (66°C for THF) for 6 hours.
-
Validation: Monitor for the evolution of imidazole byproduct.[3]
-
-
Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in 0.1N HCl (to protonate and remove imidazole).
-
Filtration: The benzimidazolone product remains insoluble in dilute acid. Filter and dry.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield (Benzimidazole) | Incomplete cyclization due to steric hindrance of the 3-nitro group. | Increase reaction time to 24h or use Microwave Irradiation (150°C, 15 min) to overcome the energy barrier. |
| Regioisomer Mixtures (Quinoxaline) | Reaction temperature too high during initial addition, eroding kinetic control. | Perform the initial mixing of diamine and diketone at 0°C , then slowly warm to RT. |
| Poor Solubility | The nitro group increases lattice energy and polarity. | Use DMF or DMSO as co-solvents.[4] For work-up, pour DMF reactions into excess brine to crash out the product. |
References
-
Benzimidazole Synthesis via Phillips Condensation
-
Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews (1951).[5]
-
-
Microwave-Assisted Synthesis of Benzimidazoles
- Organic Chemistry Portal: Synthesis of Benzimidazoles.
-
Quinoxaline Regioselectivity & Synthesis
- Beilstein Journal of Organic Chemistry: Regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.
-
Properties of 4-Nitro-1,2-phenylenediamine (Isomer Analog)
-
PubChem Compound Summary: 4-Nitro-1,2-phenylenediamine.[6]
-
-
CDI Mediated Cyclization
- ChemRxiv: CDI Mediated Mild and One-Pot Syntheses of Heterocycles.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Polymerization of 4-Methyl-3-nitrobenzene-1,2-diamine
Section 1: Monomer Overview and Strategic Considerations
Introduction to 4-Methyl-3-nitrobenzene-1,2-diamine
This compound is an aromatic diamine with a unique substitution pattern that makes it a compelling, yet challenging, monomer for polymer synthesis. As a derivative of ortho-phenylenediamine, its adjacent amino groups are primed for cyclocondensation and polymerization reactions. The electronic landscape of the monomer is defined by two opposing substituents:
-
Methyl Group (-CH₃): An electron-donating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it.[1] This generally enhances reactivity towards electrophiles and can lower the oxidation potential of the amine functionalities.
-
Nitro Group (-NO₂): A potent electron-withdrawing group that significantly decreases the ring's electron density.[1] This deactivating effect makes the monomer less susceptible to electrophilic attack and increases the oxidation potential, rendering polymerization more challenging compared to unsubstituted diamines.
This electronic dichotomy suggests that polymerization will be highly dependent on the chosen methodology, offering pathways to novel polymers with tailored properties. The primary reactive sites for polymerization are the two amino groups. This guide explores two principal, mechanistically distinct polymerization strategies: Oxidative Polymerization and Condensation Polymerization .
Properties of the Monomer
A clear understanding of the monomer's physical and chemical properties is essential before proceeding with any synthetic protocol.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3-Nitro-4-methyl-1,2-phenylenediamine | - |
| CAS Number | 119-32-4 | [2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [4] |
| Molecular Weight | 167.16 g/mol | [3][4] |
| Appearance | (Typically a crystalline solid) | - |
Section 2: Plausible Polymerization Pathways
Pathway A: Oxidative Polymerization
Oxidative polymerization is a common method for synthesizing conjugated polymers from aromatic amines.[5][6] The process involves the oxidation of the amino groups to form radical cations, which then couple to form the polymer backbone. For ortho-phenylenediamines, this often results in the formation of a stable, ladder-type polymer containing phenazine rings.[7]
Causality Behind This Choice: The formation of a rigid, conjugated phenazine backbone can impart valuable properties such as thermal stability, electrical conductivity, and unique optical characteristics.[8][9] The reaction is typically performed in an acidic medium, which protonates the amino groups, increasing solubility and facilitating a more ordered polymerization.[10] The primary challenge will be overcoming the high oxidation potential induced by the nitro group. This necessitates the use of a strong oxidizing agent or electrochemical methods.
Pathway B: Condensation Polymerization
Condensation polymerization offers a more controlled, non-redox approach. By reacting the diamine monomer with a bifunctional comonomer, such as a dicarboxylic acid or, more effectively, a diacyl chloride, a polyamide can be synthesized.[11][12][13] This reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons, forming a stable amide bond and eliminating a small molecule like water (H₂O) or hydrogen chloride (HCl).[14][15]
Causality Behind This Choice: This pathway leads to high-performance polymers like aramids (aromatic polyamides), known for their exceptional mechanical strength and thermal resistance. The reactivity of the amino groups in this context is nucleophilic, and while the nitro group reduces this nucleophilicity, the reaction with a highly electrophilic diacyl chloride is still highly favorable. Interfacial polymerization is a particularly robust technique for this synthesis, as the rapid reaction at the interface of two immiscible liquids drives the formation of high molecular weight polymer.[15]
Section 3: Protocols and Methodologies
Protocol for Chemical Oxidative Polymerization
This protocol details the synthesis of poly(4-methyl-3-nitrophenazine) via chemical oxidation using ammonium persulfate, a widely used and effective oxidant for aromatic amines.[8][16]
Workflow for Chemical Oxidative Polymerization
Caption: Workflow for chemical oxidative polymerization of the monomer.
Step-by-Step Protocol:
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1.67 g (10 mmol) of this compound in 100 mL of 1M hydrochloric acid (HCl). Stir until a clear solution is obtained.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.51 g (11 mmol, 1.1 eq) of ammonium persulfate ((NH₄)₂S₂O₂) in 50 mL of 1M HCl.
-
Initiation of Polymerization: Place the flask containing the monomer solution in an ice bath and cool to 0-5 °C with continuous stirring.
-
Reaction: Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30-45 minutes. A color change should be observed as the reaction begins.
-
Polymer Growth: After the addition is complete, allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours. A dark-colored precipitate will form.
-
Isolation: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.
-
Purification:
-
Wash the collected solid extensively with 1M HCl to remove unreacted monomer and oligomers.
-
Subsequently, wash with methanol to remove the oxidant and other impurities until the filtrate becomes colorless.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to a constant weight. The final product is expected to be a dark, likely black or deep brown, powder.
Protocol for Interfacial Condensation Polymerization
This protocol describes the synthesis of a polyamide by reacting the diamine monomer with terephthaloyl chloride, a common diacyl chloride used for producing high-strength aramids.
Workflow for Interfacial Condensation Polymerization
Caption: Workflow for interfacial condensation polymerization.
Step-by-Step Protocol:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.67 g (10 mmol) of this compound and 0.88 g (22 mmol, 2.2 eq) of sodium hydroxide (NaOH) in 100 mL of deionized water. The NaOH acts as an acid scavenger for the HCl by-product.
-
Organic Phase Preparation: In a separate beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 100 mL of dichloromethane (DCM).
-
Interfacial Setup: Carefully and slowly pour the organic phase onto the aqueous phase along the side of the beaker to minimize initial mixing and create a distinct interface between the two immiscible layers.
-
Polymer Formation and Extraction: A film of the polyamide will form immediately at the liquid-liquid interface. Using a pair of forceps or a wire hook, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope or sheet of polymer can be drawn.
-
Isolation and Purification:
-
Wind the polymer rope onto a glass rod or into a separate beaker.
-
Wash the collected polymer thoroughly with deionized water to remove NaOH and unreacted diamine.
-
Wash with acetone or ethanol to remove residual DCM and unreacted terephthaloyl chloride.
-
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Section 4: Essential Polymer Characterization
Validation of polymer synthesis and understanding its properties requires a suite of analytical techniques. The choice of technique depends on the expected polymer structure and properties.
| Technique | Information Provided | Relevance to Synthesized Polymers |
| FTIR Spectroscopy | Confirms functional groups and bond formation. | Identify phenazine C=N stretches (oxidative) or amide C=O and N-H stretches (condensation).[17] |
| NMR Spectroscopy | Elucidates detailed polymer structure. | Provides information on the repeating unit structure, though may be limited by poor solubility.[9][16] |
| UV-Visible Spectroscopy | Analyzes electronic transitions and conjugation. | Confirms the conjugated backbone in the oxidatively polymerized product.[17] |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and decomposition temperature. | Crucial for evaluating high-performance characteristics of both polymer types.[9] |
| X-Ray Diffraction (XRD) | Assesses the degree of crystallinity or amorphous nature. | Indicates the level of packing and order in the polymer chains.[7][18] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the polymer. | Reveals the physical structure (e.g., granular, fibrous, film-like).[18] |
| Cyclic Voltammetry (CV) | Investigates redox properties and electrochemical stability. | Essential for characterizing the electrochemical behavior of the conductive polymer from oxidative synthesis.[5][18] |
Section 5: Predicted Structures and Potential Applications
Expected Polymer Structures
The two proposed pathways are expected to yield polymers with fundamentally different backbones and properties.
Caption: Predicted repeating units for the two polymerization methods.
Note: The DOT language does not support direct chemical structure rendering. The above is a conceptual representation.
Potential Applications
The unique functional groups of the monomer could lead to polymers with novel applications:
-
Polymers from Oxidative Synthesis: Due to the conjugated backbone, these materials could find use in:
-
Polymers from Condensation Synthesis (Polyamides): These materials are expected to be high-performance polymers, potentially useful for:
-
Advanced Fibers and Composites: Leveraging the rigidity of the aromatic backbone for high-strength, thermally stable materials.
-
Membranes: For gas separation or filtration, where the specific chemistry can influence permeability.
-
Specialty Adhesives and Coatings: For applications requiring high thermal and chemical resistance.
-
References
-
Li, X. G., Huang, M. R., Duan, W., & Yang, Y. L. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews, 102(9), 2925-3030. [Link]
-
Stejskal, J., & Trchová, M. (2018). Polyaniline and its composites with inorganic oxides for environmental applications. RSC Advances, 8(49), 27795-27819. [Link]
-
Bláha, M., Trchová, M., Morávková, Z., Humpolíček, P., & Stejskal, J. (2018). Semiconducting materials from oxidative coupling of phenylenediamines under various acidic conditions. Materials Chemistry and Physics, 205, 423-435. [Link]
-
Ejimadu, C. N., & Ezem, F. O. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. International Journal of Physical and Applied Sciences, 6(3), 1-8. [Link]
-
Zaitsev, B. A., Kleptsova, L. G., Shvabskaya, I. D., & Bursian, A. E. (2021). Thermo-oxidative Oligomerization of Aromatic Diamine. Open Polymer and Material Research, 3(1). [Link]
-
Sathiyanathan, P., Kulasekaran, S., & Pitchumani, S. (2014). Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. Research Journal of Chemical Sciences, 4(2), 1-7. [Link]
-
Ahmad, H., et al. (2022). Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy. New Journal of Chemistry, 46(1), 169-183. [Link]
-
ChemistryStudent. (n.d.). Condensation Polymerisation (A-Level). ChemistryStudent. [Link]
-
Rani, M. S., & Umapathy, S. (2016). Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. International Journal of Advanced Scientific and Technical Research, 6(5), 1-11. [Link]
-
Mokhter, M. A., et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1496359. [Link]
-
Save My Exams. (n.d.). Polyamides & Nylon: Condensation Polymerisation (GCSE). Save My Exams. [Link]
-
Căpăṭînă, D., et al. (2017). Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications. Polymers, 9(12), 705. [Link]
-
ACS Publications. (2002). Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations. Chemical Reviews. [Link]
-
Choi, M. Y., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(50), 31398-31407. [Link]
-
Chauhan, D. S., & Quraishi, M. A. (2021). Poly(phenylenediamine): An effective polymer motif for anticorrosive applications. International Journal of Corrosion and Scale Inhibition, 10(3), 851-860. [Link]
-
Inzelt, G. (2011). Electrochemical Polymerization of Aniline. Conducting Polymers, 75-106. [Link]
-
ResearchGate. (n.d.). Polymers of phenylenediamines. Request PDF. [Link]
-
Chemistry LibreTexts. (2022). 25.20: Polymerization - Condensation Polymers. Chemistry LibreTexts. [Link]
-
A-Level Chemistry. (n.d.). Condensation Polymers (AQA A Level Chemistry): Revision Note. A-Level Chemistry. [Link]
-
Craig, J. D., & O'Neill, R. D. (2003). Comparison of simple aromatic amines for electrosynthesis of permselective polymers in biosensor fabrication. Analyst, 128(7), 903-909. [Link]
-
CICE, Bogazici University. (n.d.). NS207 Lab 5 – CONDENSATION POLYMERIZATION (NYLON 6,10). CICE, Bogazici University. [Link]
-
Mokhter, M. A., et al. (2017). Sulfonation of poly(p-phenylenediamine) polymer. Cogent Chemistry, 3(1), 1324734. [Link]
-
Gabilondo, N., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Macro Letters, 10(11), 1438-1443. [Link]
-
ResearchGate. (n.d.). Application of poly(o-phenylenediamine) in rechargeable cells. Request PDF. [Link]
-
Shawky, H. A., et al. (2025). Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. Cureus Journal of Engineering, 2. [Link]
-
ResearchGate. (n.d.). Electrochemical Polymerization of Allylamine Copolymers. ResearchGate. [Link]
-
van der Klis, F., et al. (2016). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem, 9(15), 1955-1962. [Link]
-
Aure Chemical. (n.d.). Diamine Monomers for Polyimide Synthesis. Aure Chemical. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-methyl-3-nitro- (CAS 119-32-4). Cheméo. [Link]
-
ResearchGate. (n.d.). Diamine monomer synthesis. Download Scientific Diagram. [Link]
-
ResearchGate. (2011). Nitrones in synthetic polymer chemistry. PDF. [Link]
-
Corey Organics. (n.d.). N-Methyl-4-Nitrobenzene-1,2-Dia. Corey Organics. [Link]
-
NIST. (n.d.). Benzenamine, 4-methyl-3-nitro-. NIST WebBook. [Link]
-
ResearchGate. (2016). How to synthesize 4-methylbenzene-1,2-diamine?. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Organic Syntheses Procedure. [Link]
-
Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene. PDF. [Link]
-
Royal Society of Chemistry. (2007). Supplementary information Synthesis of diamines monomer (Am2): (a) 4-(but-3-enyloxy)-nitrobenzene (1). Supplementary Material (ESI) for Chemical Communications. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Benzenamine, 4-methyl-3-nitro- (CAS 119-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzenamine, 4-methyl-3-nitro- [webbook.nist.gov]
- 4. N-Methyl-4-Nitrobenzene-1,2-Dia | Corey Organics [coreyorganics.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. chalcogen.ro [chalcogen.ro]
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- 9. Electroconductive and photoactive poly(phenylenediamine)s with antioxidant and antimicrobial activities for potential photothermal therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
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- 15. people.sabanciuniv.edu [people.sabanciuniv.edu]
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- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Ligand synthesis for coordination chemistry using 3-nitro-4-methyl-o-phenylenediamine
Application Note: Ligand Synthesis & Coordination Architectures using 3-Nitro-4-methyl-o-phenylenediamine
Executive Summary & Chemical Rationale
This guide details the synthetic utility of 3-nitro-4-methyl-o-phenylenediamine (3N4M-OPD) as a specialized precursor for coordination chemistry. Unlike the symmetric o-phenylenediamine (OPD), 3N4M-OPD possesses a unique "Push-Pull" electronic architecture and a steric gate that enables high-precision ligand design.
The 3N4M-OPD Advantage:
-
Electronic Asymmetry: The molecule features a methyl group (weak electron donor) and a nitro group (strong electron acceptor) positioned asymmetrically relative to the diamine core.
-
Reactivity Differentiation:
- (C1-Amino): Positioned para to the methyl group and meta to the nitro group. This amine is nucleophilic and kinetically active.
- (C2-Amino): Positioned ortho to the nitro group. This amine is electronically deactivated (inductive/mesomeric withdrawal) and sterically hindered by the nitro moiety.
-
Application: This reactivity gap allows for the facile synthesis of asymmetric Schiff bases (mono-imines) without the need for protecting groups, a significant advantage in designing "Janus-type" ligands for heterobimetallic catalysis.
Reactivity Profile & Strategic Workflow
The following diagram illustrates the divergent synthetic pathways accessible via 3N4M-OPD, governed by the kinetic selectivity of the
Figure 1: Synthetic divergence based on reaction conditions. Pathway A exploits the nucleophilicity of N1 for asymmetric synthesis.
Protocol 1: Synthesis of Asymmetric Mono-Schiff Base Ligands
Objective: Selectively condense salicylaldehyde at the
Materials:
-
3-Nitro-4-methyl-o-phenylenediamine (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Dissolution: Dissolve 1.67 g (10 mmol) of 3N4M-OPD in 20 mL of absolute ethanol in a round-bottom flask. The solution will likely be deep orange/red.
-
Addition: Add 1.22 g (10 mmol) of salicylaldehyde dropwise over 10 minutes at room temperature.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reaction: Stir magnetically at room temperature for 4 hours. Note: Do not reflux. Heating promotes attack by the sluggish
amine. -
Precipitation: The mono-imine usually precipitates as a bright orange/red solid due to the formation of an intramolecular hydrogen bond (phenol OH
imine N). -
Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
Mechanistic Insight: The
Protocol 2: Synthesis of Nitro-Functionalized Quinoxalines
Objective: Synthesize a rigid heterocyclic ligand backbone for luminescent or redox-active metal complexes.
Materials:
-
3N4M-OPD (1.0 eq)
-
Benzil (1.2 eq) or Phenanthrene-9,10-dione
-
Solvent: Glacial Acetic Acid or Ethanol/Reflux
Procedure:
-
Setup: Combine 10 mmol of 3N4M-OPD and 12 mmol of Benzil in 30 mL of ethanol.
-
Activation: Unlike the Schiff base reaction, this requires heat to overcome the deactivation of
. Add 0.5 mL of concentrated HCl or reflux in glacial acetic acid. -
Reflux: Heat to reflux (80-100°C) for 6-12 hours. Monitor via TLC (SiO2, Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice water. Neutralize with saturated
if acid was used. -
Purification: Recrystallize the precipitate from hot ethanol/DMF.
Data Interpretation:
-
Target Product: 2,3-Diphenyl-5-methyl-6-nitroquinoxaline.
-
Key Indicator: Disappearance of the broad N-H stretches in IR (3300-3400 cm⁻¹) and appearance of strong C=N stretches (~1580 cm⁻¹).
Protocol 3: Metal Complexation (Cu/Ni Salophen Systems)
Objective: Create a square-planar coordination complex using the full bis-imine ligand derived from 3N4M-OPD.
Workflow: One-pot template synthesis is recommended due to the low reactivity of the free ligand's
Procedure:
-
Template Reaction: In a 50 mL flask, dissolve 10 mmol of salicylaldehyde (2.0 eq) and 5 mmol of Metal(II) Acetate (Cu, Ni, or Co) in 20 mL methanol. Reflux for 15 mins to form the metal-bis(salicylaldehydato) intermediate.
-
Ligand Addition: Add 5 mmol of 3N4M-OPD to the refluxing mixture.
-
Reflux: Reflux vigorously for 4-8 hours. The metal template effect brings the aldehyde carbonyls into proximity with the diamine, forcing the condensation of the sterically hindered
amine. -
Isolation: Cool to room temperature. The complex typically precipitates as a dark crystalline solid. Wash with methanol and diethyl ether.
Characterization Table:
| Technique | Parameter | Expected Observation | Mechanistic Cause |
| Imine -CH=N- | Two distinct singlets (8.5 - 9.0 ppm) | Asymmetry of the ligand environment ( | |
| IR Spectroscopy | 1520 cm⁻¹ (asym), 1340 cm⁻¹ (sym) | Presence of nitro group (unaffected by coordination). | |
| IR Spectroscopy | 1600 - 1620 cm⁻¹ | Shift to lower frequency upon metal coordination (back-bonding). | |
| Conductivity | < 20 | Non-electrolyte (Neutral complex). |
Safety & Handling (E-E-A-T)
-
Nitro Compounds: Aromatic nitro compounds can be energetic. While 3N4M-OPD is stable, avoid heating dry solids above 150°C.
-
Toxicity: Phenylenediamines are known sensitizers and potential carcinogens. Handle in a fume hood with nitrile gloves.
-
Waste: Heavy metal wastes (Cu, Ni, Co) must be segregated from organic waste.
References
-
Regioselectivity in OPD Derivatives
- Title: "Selective Synthesis of Benzimidazoles
- Source: N
-
URL:[Link]
-
Coordination Chemistry of Nitro-OPD
- Title: "Synthesis, Characterization, and in Silico ADMET Evaluation of Transition Metal Complexes Based on Ortho-Phenylenediamine and It's Deriv
- Source: Eurasia Proceedings of Science, Technology, Engineering and Mathem
-
URL:[Link]
-
General Synthesis of OPD Ligands
-
Quinoxaline Synthesis
- Title: "Reaction of ortho-phenylenediamine with various 1,2-diketones."
- Source: ResearchG
-
URL:[Link]
Sources
Troubleshooting & Optimization
Purification techniques for crude 3-nitro-4-methyl-o-phenylenediamine
Technical Support Center: Purification of Crude 3-Nitro-4-methyl-o-phenylenediamine
Case ID: PUR-NMOPD-001 Status: Active Analyst: Senior Application Scientist
Executive Summary
You are likely working with 3-nitro-4-methyl-o-phenylenediamine (also known as 3-nitro-4-methyl-1,2-benzenediamine) as a precursor for substituted benzimidazoles (e.g., telmisartan analogs) or quinoxalines.
The Challenge: This molecule presents a "double-edged" purification problem:
-
Oxidative Instability: The o-diamine motif is highly susceptible to air oxidation, forming dark azobenzene-like impurities or tars.
-
Isomeric Contamination: Nitration of 4-methyl-o-phenylenediamine (or its precursors) often yields the 5-nitro isomer, which has similar solubility properties.
This guide prioritizes chemical purity (isomer removal) and oxidative stability .
Part 1: Diagnostic Triage
Q: What is the current state of your material?
| Observation | Likely Issue | Recommended Protocol |
| Black/Tar-like Solid | Severe oxidation or polymerization. | Protocol A (Acid-Base Rescue) |
| Dark Red/Brown Crystals | Surface oxidation or azo-impurities. | Protocol B (Recrystallization with Antioxidant) |
| Orange/Yellow Solid (Low MP) | Isomeric mixture (3-nitro vs. 5-nitro). | Protocol B (Slow Crystallization) |
| Oily/Gummy Precipitate | "Oiling out" due to supersaturation or impurities. | See FAQ Section |
Part 2: Purification Protocols
Protocol A: Acid-Base "Rescue" Extraction
Use this when the crude is tarry or contains significant non-basic impurities (e.g., nitro-phenols).
Mechanism: This method exploits the basicity of the diamine. The target molecule forms a water-soluble hydrochloride salt, while neutral tars and acidic phenols remain in the organic phase or undissolved.
-
Dissolution: Suspend the crude solid in 2M HCl (aq) (approx. 10 mL per gram of solid).
-
Note: Warm slightly (40°C) if necessary, but do not boil.
-
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars.
-
Result: A clear (likely red/orange) filtrate containing the diamine-HCl salt.
-
-
Washing: Extract the acidic filtrate with Ethyl Acetate (2x) . Discard the organic layer (removes non-basic impurities).
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly basify with 25% Ammonia (aq) or 4M NaOH to pH 9-10.
-
Critical: Stir vigorously.[1] The free base should precipitate as a solid.
-
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum.[1]
Protocol B: Antioxidant-Assisted Recrystallization
The Gold Standard for final polishing and isomer separation.
Solvent System: Ethanol/Water (95:5) or Methanol/Water.
Additive: Sodium Dithionite (
-
Preparation: Place crude solid in a flask with a stir bar. Add Ethanol (95%) (approx. 5-7 mL/g).
-
Antioxidant Addition: Add Sodium Dithionite (1-2% w/w relative to crude).
-
Why? This reducing agent scavenges oxygen and reduces colored oxidation byproducts (imines/azos) back to amines.
-
-
Dissolution: Heat to reflux. If solid remains, add Ethanol in small portions until dissolved.
-
Tip: If the solution is dark, add activated charcoal (10% w/w) and reflux for 5 mins, then hot-filter through Celite.
-
-
Crystallization: Remove from heat. Add hot Water dropwise until the solution is just turbid (cloud point). Add 1-2 drops of Ethanol to clear it.
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C.
-
Isomer Control: Fast cooling traps the 5-nitro isomer. Slow cooling favors the thermodynamically stable crystal lattice of the target.
-
-
Filtration: Collect crystals. Wash with cold Ethanol/Water (1:1).
Part 3: Troubleshooting & FAQs
Q1: My product turns purple/black immediately upon filtering. Why? A: This is "auto-oxidation." The electron-rich diamine reacts with atmospheric oxygen.
-
Fix: Wash the filter cake with a solvent containing a trace of reducing agent (0.1% Sodium Dithionite). Dry the product in a vacuum oven flushed with Nitrogen or Argon, not in open air. Store in amber vials under inert gas.
Q2: The product is "oiling out" (forming a liquid layer) instead of crystallizing. A: This occurs when the melting point of the solute is lower than the solvent's boiling point, or impurities are depressing the melting point.
-
Fix 1 (Seeding): Add a "seed" crystal of pure material to the oil/solvent mixture at a temperature slightly below the oiling point.
-
Fix 2 (Solvent Switch): Switch to a lower-boiling solvent (e.g., change from Toluene to Ethanol).
-
Fix 3 (Trituration): Decant the supernatant solvent. Add cold Hexane or Diethyl Ether to the oil and scratch the flask walls with a glass rod to induce solidification.
Q3: How do I separate the 3-nitro-4-methyl isomer from the 5-nitro isomer? A: These isomers have slightly different solubilities.
-
Technique: Fractional Crystallization. The 3-nitro isomer (target) is typically less soluble in Ethanol than the 5-nitro isomer due to the steric crowding of the "vicinal" (1,2,3) substitution pattern, which often leads to higher lattice energy.
-
Protocol: Perform the recrystallization (Protocol B). The first crop of crystals is usually enriched in the 3-nitro isomer. Do not chase the second crop from the mother liquor, as it will contain the 5-nitro impurity.
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for purifying crude 3-nitro-4-methyl-o-phenylenediamine.
Figure 1: Decision tree for purification, prioritizing chemical rescue (Acid-Base) followed by polishing (Recrystallization).
References
-
Organic Syntheses. (1941).[1] o-Phenylenediamine (Reduction & Purification Protocols). Org.[1][2][3][4] Synth. Coll. Vol. 1, p. 388.[1] Retrieved from [Link]
-
ResearchGate Community. (2015). Recrystallization solvents for nitro-o-phenylenediamine derivatives.[2] Retrieved from [Link]
-
University of Rochester. (2026).[5] Common Solvents for Recrystallization of Nitroaryl Compounds.[2][5] Retrieved from [Link]
Sources
Minimizing side reactions during 4-Methyl-3-nitrobenzene-1,2-diamine cyclization
Topic: Minimizing Side Reactions & Optimizing Yield Ticket ID: #CYC-4M3N-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the specific challenges of cyclizing 4-methyl-3-nitrobenzene-1,2-diamine (CAS: 16369-05-4 derivative). Unlike standard o-phenylenediamine (OPD) cyclizations, this substrate presents a unique "push-pull" electronic conflict. The 3-nitro group creates significant steric hindrance and electronic deactivation at the adjacent amine (N2), while the 4-methyl group provides only weak electron donation.
Failure to account for these factors typically results in three specific failure modes:
-
Stalled Intermediates: Accumulation of uncyclized mono-amides or Schiff bases.
-
Oxidative Tars: Polymerization triggered by the nitro-group lability under basic/oxidative conditions.
-
Regiochemical Drift: Inconsistent isomer formation when using unsymmetrical electrophiles.
Module 1: Critical Analysis of Reaction Mechanics
The "Dead Amine" Problem
To troubleshoot low yields, you must visualize the electronic landscape of your molecule.
-
N1 (Position 1): Meta to the nitro group; Para to the methyl group. This amine is nucleophilic and reactive.
-
N2 (Position 2): Ortho to the nitro group. This amine is electronically "deadened" by the strong electron-withdrawing effect (-I, -M) of the nitro group and sterically crowded.
Impact on Cyclization: The reaction initiates at N1 . The critical failure point is the second step: the ring closure where N2 must attack the electrophilic carbon. Because N2 is deactivated, this step is rate-limiting. If the reaction conditions are not vigorous enough to force this closure, the intermediate hydrolyzes or polymerizes.
Figure 1: The kinetic bottleneck occurs at the ring-closure step due to the deactivation of the amine adjacent to the nitro group.
Module 2: Troubleshooting & FAQs
Q1: My reaction turns into a "black soup" (tar) with low product recovery. Why?
Diagnosis: Oxidative polymerization. Nitro-anilines are prone to oxidation, especially in the presence of heat and air. If you are using the oxidative cyclization method (Aldehyde + Oxidant), the oxidant may be attacking the diamine substrate before cyclization occurs.
Corrective Protocol:
-
Switch to Phillips Conditions: Use carboxylic acids (e.g., formic, acetic) with strong mineral acid (4N HCl or Polyphosphoric Acid). The acidic environment protects the amines from oxidation by protonation.
-
Inert Atmosphere: Strictly degas solvents and run under Argon/Nitrogen.
-
Add Antioxidants: If using aldehydes, add Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) rather than air/O₂ as the oxidant. It provides a controlled redox environment.
Q2: I see a major impurity spot on TLC that isn't starting material or product.
Diagnosis: Stalled Mono-Amide (Intermediate). Due to the "Dead Amine" problem (see Module 1), the reaction stopped after N1 acylation.
Corrective Protocol:
-
Increase Temperature: Refluxing methanol (65°C) is insufficient. Move to refluxing glycol or use a sealed tube/microwave at 120–140°C .
-
Acid Catalyst: If using carboxylic acids, add 4N HCl (Phillips conditions).[1] The acid activates the carbonyl carbon, making it more susceptible to attack by the weak N2 amine.
-
Dehydrating Agents: Add a water scavenger like polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE) . This drives the equilibrium toward cyclization by removing the water byproduct.[2]
Q3: Which synthetic route gives the cleanest profile?
This depends on your R-group (position 2 substituent).
| Method | Reagents | Best For... | Risk Factor |
| Phillips Condensation | R-COOH + 4N HCl (Reflux) | Alkyl/Aryl substituents | Low. Acid prevents oxidation. High heat ensures ring closure. |
| Weidenhagen | R-CHO + Cu(OAc)₂ | Delicate R-groups | High. Copper can catalyze radical polymerization of the nitro-diamine. |
| Oxidative (Bisulfite) | R-CHO + Na₂S₂O₅ + DMF | High-throughput screening | Medium. Requires careful stoichiometry to avoid over-oxidation. |
Module 3: Optimized Experimental Protocols
Protocol A: The Robust Method (Phillips Condensation)
Recommended for scale-up and minimizing side reactions.
-
Dissolution: Dissolve this compound (1.0 equiv) in 4N HCl (10-15 volumes).
-
Addition: Add the carboxylic acid (R-COOH, 1.2 equiv).
-
Note: If R-COOH is a solid, dissolve in minimal dioxane/ethanol.
-
-
Cyclization: Heat to reflux (100°C+) for 4–12 hours.
-
Workup: Cool to 0°C. Slowly neutralize with NH₄OH to pH 8–9. The benzimidazole should precipitate.
-
Purification: Recrystallize from Ethanol/Water. Avoid column chromatography if possible to prevent streaking of nitro-compounds.
Protocol B: The Mild Method (Bisulfite-Mediated)
Recommended if the R-group is acid-sensitive.
-
Mixing: In DMF or DMSO, combine diamine (1.0 equiv) and aldehyde (R-CHO, 1.1 equiv).
-
Schiff Base Formation: Stir at RT for 30 mins.
-
Cyclization: Add Na₂S₂O₅ (1.5 equiv). Heat to 100°C for 4 hours.
-
Workup: Pour into ice water. Filter precipitate.[3]
Module 4: Decision Tree for Optimization
Use this logic flow to determine the next step in your optimization process.
Figure 2: Troubleshooting logic flow based on crude reaction analysis.
References
-
BenchChem. (2025).[1][3] Optimizing reaction conditions for benzimidazole synthesis from N2-Methyl-4-nitro-1,2-benzenediamine.Link
-
Hanan, E. J., et al. (2010).[4] "One-pot synthesis of 2-substituted benzimidazoles from 2-nitroanilines." Synlett, 2010(18), 2759-2764. (Demonstrates reductive cyclization strategies relevant to nitro-precursors).
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles.[1][4][5][6][7][8]Link
- Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.
-
Bahrami, K., et al. (2007).[4] "A simple and efficient procedure for the synthesis of substituted benzimidazoles." Synthesis, 2007(3), 417-427. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 3-nitro-4-methyl-o-phenylenediamine condensation
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, specifically focusing on the optimization of reaction temperature for the condensation of substituted o-phenylenediamines like 3-nitro-4-methyl-o-phenylenediamine. The principles, frequently asked questions (FAQs), and troubleshooting advice provided herein are grounded in established chemical theory and validated through extensive laboratory application.
Introduction: The Critical Role of Temperature in Condensation Chemistry
The condensation of o-phenylenediamines (OPD) with electrophilic partners (such as aldehydes, carboxylic acids, or their derivatives) is a cornerstone of heterocyclic chemistry, providing a direct route to valuable scaffolds like benzimidazoles.[1][2] Temperature is arguably the most critical parameter in these reactions. It not only dictates the reaction rate but also profoundly influences selectivity, byproduct formation, and ultimately, the final yield and purity of the target compound. An improperly controlled temperature can lead to a cascade of undesirable outcomes, including oxidation, decomposition, or the formation of complex product mixtures.[3][4] This guide provides a systematic approach to optimizing this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for a condensation reaction with 3-nitro-4-methyl-o-phenylenediamine?
A1: For a novel condensation, a conservative starting point is often room temperature (approx. 25 °C) or slightly elevated temperatures (40-60 °C).[5] However, the specific substituents on your OPD derivative are critical. Your starting material, 3-nitro-4-methyl-o-phenylenediamine, possesses a strong electron-withdrawing nitro group (-NO₂) and a weak electron-donating methyl group (-CH₃). The nitro group significantly deactivates the diamine system by reducing the nucleophilicity of the amino groups. Consequently, a higher initial temperature, potentially in the range of 80-120 °C, may be necessary to achieve a reasonable reaction rate compared to unsubstituted o-phenylenediamine.[6][7] It is always advisable to begin with small-scale trial reactions to establish an effective temperature range without committing large quantities of material.[3]
Q2: My reaction is very sluggish at 80 °C. Should I simply increase the temperature?
A2: While increasing the temperature is a logical step to accelerate a slow reaction, it should be done cautiously and systematically. Uncontrolled heating can introduce more problems than it solves.
-
Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. However, this applies to all potential reactions, including decomposition and side reactions. o-Phenylenediamines are particularly susceptible to oxidation at elevated temperatures, often resulting in the formation of colored impurities like 2,3-diaminophenazines, which can complicate purification.[4]
-
Expert Recommendation: Instead of a large, single increase, raise the temperature in controlled increments (e.g., 10-15 °C) and monitor the reaction closely at each step using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows you to find the "sweet spot" where the rate of formation of your desired product is maximized relative to the formation of impurities. Lowering the temperature, even dramatically, can sometimes be necessary to improve yield if side reactions become dominant.[6][8]
Q3: How does my choice of solvent affect the optimal reaction temperature?
A3: The solvent plays a pivotal role and its boiling point is a primary determinant of the accessible temperature range for your reaction. More importantly, the solvent's polarity can influence reaction mechanism and rate, thereby changing the optimal temperature.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can stabilize charged intermediates and participate in hydrogen bonding, potentially altering the activation energy of the reaction. They have been shown to be effective for many benzimidazole syntheses.[9]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often good choices for achieving higher temperatures and can effectively solvate a wide range of reactants.
-
Non-Polar Solvents (e.g., Toluene, Xylene): These are typically used for reactions requiring high temperatures, often with azeotropic removal of water if it is a byproduct of the condensation.
The optimal temperature is therefore system-dependent. A solvent screen is a valuable optimization experiment.[9]
Q4: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. Can temperature control selectivity?
A4: Yes, temperature can be a key factor in controlling selectivity, particularly in condensations with aldehydes.[9] The formation of a 2-substituted benzimidazole versus a 1,2-disubstituted benzimidazole involves different reaction pathways and intermediates.[10]
-
Mechanism Insight: The 1,2-disubstituted product typically forms via a bis-imine intermediate, which may have a different activation energy barrier than the pathway leading to the mono-substituted product.[7]
-
Practical Approach: There is no universal rule, but often, higher temperatures may favor one product over the other.[5] For instance, running the reaction at a higher temperature (e.g., 100-120 °C) might favor the formation of one isomer, while a lower temperature could favor the other.[5][7] This must be determined empirically for your specific substrate and aldehyde combination.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems where temperature is a likely contributing factor.
| Problem | Potential Cause (Temperature-Related) | Suggested Solution & Rationale |
| Low Yield / Incomplete Conversion | Temperature is too low: The activation energy barrier is not being sufficiently overcome, resulting in a slow or stalled reaction. | Systematically increase the reaction temperature in 10-15 °C increments, monitoring for product formation and byproduct generation via TLC or LC-MS.[6] |
| Product decomposition: The set temperature is too high, causing the desired product to degrade faster than it is formed. This is common for sensitive heterocyclic systems. | Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time or investigating a more active catalyst that allows for lower operating temperatures.[3] | |
| Formation of Dark Tarry Byproducts | Oxidation of the diamine: o-Phenylenediamines are highly susceptible to air oxidation, a process that is significantly accelerated by heat.[4] This often produces intensely colored polymeric materials. | 1. Lower the Temperature: Reduce thermal acceleration of oxidation.[4] 2. Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to rigorously exclude oxygen.[3] 3. Use Degassed Solvents: Remove dissolved oxygen from the solvent prior to use.[4] |
| Poor Selectivity (Mixture of Products) | Temperature favors multiple reaction pathways: The current temperature provides sufficient energy for competing reactions to occur at similar rates. | Modify the reaction temperature. Run small-scale experiments at both higher and lower temperatures (e.g., T-20°C, T, T+20°C) to determine if selectivity is temperature-dependent. Sometimes a catalyst change is required to achieve selectivity.[5][7] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Condensation with an Aldehyde
This protocol provides a starting point for the synthesis of a benzimidazole derivative.
Materials:
-
3-nitro-4-methyl-o-phenylenediamine (1 mmol)
-
Aromatic Aldehyde (1.1 mmol)
-
Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-4-methyl-o-phenylenediamine and the chosen solvent.
-
Add the catalyst to the mixture and stir until dissolved.
-
Add the aldehyde to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and maintain for the specified time (e.g., 4-8 hours).
-
Monitor the reaction's progress by TLC, comparing against starting materials.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Workflow for Temperature Optimization
This protocol describes a systematic approach to identifying the optimal reaction temperature.
Methodology:
-
Setup Parallel Reactions: Prepare 4-5 identical small-scale reactions (e.g., 0.5 mmol scale) in parallel reaction vials or flasks.
-
Assign Temperatures: Set each reaction to a different, constant temperature (e.g., 60°C, 80°C, 100°C, 120°C).
-
Time-Course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.
-
Analytical Quench: Immediately dilute each aliquot in a suitable solvent (e.g., acetonitrile) to stop the reaction and prepare for analysis.
-
Quantitative Analysis: Analyze the samples by LC-MS or a calibrated HPLC to determine the percentage conversion of starting material and the relative formation of the desired product versus key impurities at each temperature and time point.
-
Data Evaluation: Plot the yield of the desired product as a function of time for each temperature. The optimal temperature is the one that provides the highest yield of pure product in a reasonable timeframe.
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for performing and monitoring a condensation reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield condensation reactions.
References
- BenchChem. (2025). Synthesis of 2,3-Diaminotoluene from 2-Methyl-6-Nitroaniline: An In-depth Technical Guide. BenchChem.
- ChemicalBook. (n.d.). 2,3-DIAMINOTOLUENE synthesis. ChemicalBook.
- ChemicalBook. (2026, January 13). 2,3-DIAMINOTOLUENE | 2687-25-4. ChemicalBook.
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: o-Phenylenediamine (OPD) Synthesis. BenchChem.
- IOSR Journal. (2020, July 2). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry.
- Organic Syntheses. (n.d.). 2,4-diaminotoluene. Organic Syntheses Procedure.
- Wang, X., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances.
- ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
- Beilstein Journal of Organic Chemistry. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- Revues Scientifiques Marocaines. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique.
- SciSpace. (2005). A New Method for the Synthesis of Heterocycles from o-Phenylenediamine. Journal of the Korean Chemical Society.
- Google Patents. (n.d.). CN104725242A - Method for synthesizing 2, 6-diaminotoluene. Google Patents.
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Organic Syntheses Procedure.
- SciSpace. (2020, February 12). Temperature controlled condensation of nitriles: efficient and convenient synthesis of b- enaminonitriles, 4-aminopyrimidines and. RSC Advances.
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem.
- University of Michigan Library. (2010, May 5). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Arkivoc.
- RSC Publishing. (n.d.). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances.
- MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules.
- ResearchGate. (2025, September 17). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate.
-
LOCKSS. (2011, August 30). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][11]DIAZEPINES. HETEROCYCLES. Retrieved from
- PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 4-Methyl-3-nitrobenzene-1,2-diamine (and Related o-Phenylenediamines) in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 4-Methyl-3-nitrobenzene-1,2-diamine and structurally related o-phenylenediamine compounds. The inherent reactivity of the 1,2-diamine moiety, especially on an electron-rich aromatic ring, makes this class of compounds highly susceptible to degradation, primarily through oxidation. This document outlines the causes of this instability and provides actionable strategies, troubleshooting guides, and validated protocols to ensure the integrity of your solutions.
Section 1: Quick Reference - Stability Profile & Recommended Handling
The primary driver of instability in this compound is the oxidation of the electron-rich diamine functional groups.[1][2] This process is accelerated by exposure to oxygen, light, heat, and trace metal ions.[2][3] The initial oxidation product, a diimine, rapidly undergoes further reactions to form colored oligomers and polymers, which are observed as a yellow, brown, or even purple discoloration of the solution.[4][5]
| Parameter | Recommendation & Rationale |
| Solvent Choice | Primary: Degassed, anhydrous aprotic solvents (e.g., Acetonitrile, THF, Dioxane). Rationale: Aprotic solvents lack acidic protons that can catalyze degradation. Degassing (e.g., via nitrogen/argon sparging) is crucial to remove dissolved oxygen, a key oxidant. |
| pH Control | For aqueous/protic systems, use a slightly acidic buffer (pH 4-6). Rationale: While aromatic amines can be unstable in strong acids, a mildly acidic environment can protonate one of the amine groups, reducing its susceptibility to oxidation.[6] Avoid basic conditions (pH > 8), which can deprotonate the amines and accelerate oxidation.[7] |
| Atmosphere | Handle and store under an inert atmosphere (Nitrogen or Argon). Rationale: Directly eliminates atmospheric oxygen, the primary oxidant.[2][8] |
| Temperature | Store stock solutions at low temperatures (2-8°C or -20°C).[9] Rationale: Reduces the rate of all chemical degradation reactions.[10] |
| Light Protection | Use amber glass vials or wrap containers in aluminum foil.[2][10] Rationale: Prevents photolytic degradation, a common pathway for aromatic amines and nitro compounds.[1][9] |
| Additives | Consider adding an antioxidant (e.g., BHT, Vitamin E) at low concentrations (0.01-0.1% w/v). Rationale: Antioxidants act as radical scavengers, intercepting reactive oxygen species before they can attack the diamine.[11][12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned from colorless to dark brown overnight. What happened? A1: This is a classic sign of oxidative degradation. The ortho-diamine system is highly prone to oxidation by atmospheric oxygen.[2] This process forms highly colored, conjugated products, leading to the observed color change.[4][5] To prevent this, you must rigorously exclude oxygen by using deoxygenated solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q2: What is the best solvent to dissolve my compound in for long-term storage? A2: The ideal solvent is a high-purity, anhydrous, and aprotic solvent such as acetonitrile or THF that has been thoroughly deoxygenated. If your experimental workflow requires an aqueous solution, use a deoxygenated, slightly acidic buffer (pH 4-6) and prepare the solution fresh whenever possible.[6]
Q3: Can I just add an antioxidant to my solution to make it stable? A3: Adding an antioxidant can significantly improve stability, but it should be part of a multi-faceted approach.[13] Antioxidants like Butylated Hydroxytoluene (BHT) or hindered phenols work by scavenging free radicals that initiate the oxidation chain reaction.[11][12] However, this should be combined with the exclusion of light, oxygen, and storage at a low temperature for maximum effect. The typical concentration for an antioxidant is 0.01-0.1%.
Q4: I see a precipitate forming in my solution, even when stored in the fridge. Why? A4: This can be due to two reasons. First, the degradation products (oligomers/polymers) may be less soluble than the parent compound and are precipitating out. Second, if you are using a solvent system near its saturation point, the lower temperature in the refrigerator could be causing the compound to crystallize out of solution. Try preparing a slightly more dilute stock solution or consult solubility data if available.
Q5: How can I monitor the stability of my solution over time? A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[1] By running a sample of your solution periodically (e.g., at time 0, 24h, 1 week) and comparing the peak area of the parent compound, you can quantify its degradation. The appearance of new peaks in the chromatogram corresponds to degradation products.
Section 3: In-Depth Troubleshooting & Protocols
Guide 3.1: Diagnosing Degradation
Use a systematic approach to identify the cause of instability. The flowchart below provides a logical path for troubleshooting.
Caption: Troubleshooting flowchart for diagnosing solution instability.
Protocol 3.2: Preparation of a Stabilized Stock Solution
This protocol details the steps for preparing a stock solution with enhanced stability, incorporating best practices for minimizing degradation.
Materials:
-
This compound
-
High-purity, anhydrous acetonitrile (or other suitable aprotic solvent)
-
Nitrogen or Argon gas source with tubing
-
Amber glass vial with a PTFE-lined screw cap
-
Syringes and needles
-
Analytical balance
Procedure:
-
Solvent Degassing: Sparge the acetonitrile with nitrogen or argon gas for 15-20 minutes. This is done by bubbling the inert gas through the solvent via a long needle or tube to displace dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound directly into the amber vial. Perform this step efficiently to minimize air exposure.
-
Inerting the Vial: Gently flush the headspace of the vial containing the solid with nitrogen or argon for 1-2 minutes.
-
Solvent Addition: Using a syringe, carefully add the calculated volume of the deoxygenated acetonitrile to the vial.
-
Sealing: Immediately cap the vial tightly. For extra protection, you can wrap the cap threads with Parafilm.
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved. Avoid heating unless absolutely necessary, as it can accelerate degradation.[10]
-
Storage: Store the sealed vial at the recommended temperature (2-8°C or -20°C), protected from light.
Protocol 3.3: Conducting a Preliminary Stability Assessment
This protocol outlines a forced degradation study to quickly assess the stability of your compound under various stress conditions. This is crucial for identifying key instability factors.[1][14]
Workflow:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile).
-
Initial Analysis (t=0): Immediately take an aliquot, dilute it to an appropriate concentration, and analyze it via HPLC-UV to get the initial peak area of the parent compound.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials. Expose each vial to a different stress condition as outlined in the workflow diagram above (heat, light, acid, oxidation). Include a control sample stored under ideal conditions (-20°C, dark).
-
Incubation: Leave the samples under their respective stress conditions for a defined period (e.g., 24 hours).
-
Final Analysis (t=24h): After the incubation period, bring all samples to room temperature. Dilute and analyze each one by HPLC-UV.
-
Evaluation: Compare the peak area of the parent compound in each stressed sample to the t=0 and control samples. A significant decrease in peak area indicates degradation under that specific condition. This will authoritatively identify whether your compound is more sensitive to heat, light, acid, or oxidation, allowing you to tailor your handling procedures accordingly.
Section 4: Chemical Mechanism of Degradation
The instability of o-phenylenediamines is primarily due to their low oxidation potential. The molecule can lose electrons and protons to form a reactive o-benzoquinonediimine intermediate. This intermediate is highly electrophilic and can rapidly react with other nucleophiles, including another molecule of the parent diamine, to initiate polymerization, leading to intensely colored products.[4][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Electrochemical behavior comparison of nitro-substituted phenylenediamines
The following guide provides an in-depth technical comparison of the electrochemical behavior of nitro-substituted phenylenediamines, specifically focusing on the isomeric distinctions between 2-nitro-p-phenylenediamine (2-NPPD) and 4-nitro-o-phenylenediamine (4-NOPD) .
Executive Summary
Nitro-substituted phenylenediamines (NPDs) are critical intermediates in the synthesis of dyes, antioxidants, and pharmaceutical precursors. Their electrochemical behavior is defined by a "push-pull" electronic structure: the electron-donating amino groups (
This guide compares the redox mechanisms, potential shifts, and polymerization tendencies of 2-nitro-p-phenylenediamine (2-NPPD) versus 4-nitro-o-phenylenediamine (4-NOPD) , providing validated protocols for their characterization.
Chemical Structure & Electronic Properties
The position of the nitro group relative to the amine groups dictates the electrochemical stability and reactivity.
| Feature | 2-Nitro-p-phenylenediamine (2-NPPD) | 4-Nitro-o-phenylenediamine (4-NOPD) |
| IUPAC Name | 2-nitro-1,4-benzenediamine | 4-nitro-1,2-benzenediamine |
| Structure | Para-amine orientation (1,4) with ortho-nitro substitution | Ortho-amine orientation (1,2) with para-nitro substitution |
| Electronic Effect | Nitro group creates steric hindrance and inductive deactivation on the adjacent amine. | Nitro group is para to one amine, exerting strong mesomeric withdrawal. |
| Primary Application | Semi-permanent hair dyes, antioxidant precursors. | Polymer precursors, corrosion inhibitors. |
Experimental Methodology: Standardized Protocol
To obtain reproducible electrochemical data, the following protocol controls for pH sensitivity and electrode surface fouling (polymerization).
Reagents & Setup[1][2][3][4]
-
Solvent System: 0.1 M Phosphate Buffer Solution (PBS) for pH 7.0; 0.5 M
for acidic polymerization studies. -
Analyte Concentration: 1.0 mM (avoid higher concentrations to prevent rapid electrode passivation).
-
Working Electrode: Glassy Carbon Electrode (GCE), polished with 0.05
alumina slurry. -
Reference Electrode: Ag/AgCl (3.0 M KCl).
Cyclic Voltammetry (CV) Workflow
-
Pre-treatment: Cycle GCE in blank electrolyte (-0.5 V to +1.2 V) until stable background is achieved.
-
Cathodic Scan (Nitro Characterization):
-
Anodic Scan (Amine Characterization):
-
Start Potential: 0.0 V.
-
Vertex Potential 1: +1.0 V (Oxidation of
). -
Note: Perform separate scans for anodic and cathodic regions initially to avoid complex byproduct interference.
-
Differential Pulse Voltammetry (DPV) Parameters
-
Step Potential: 5 mV
-
Modulation Amplitude: 25 mV
-
Modulation Time: 0.05 s
-
Interval Time: 0.2 s
Electrochemical Mechanism Analysis
The electrochemical behavior is bifurcated into Anodic Oxidation (Amine-driven) and Cathodic Reduction (Nitro-driven).
Anodic Oxidation Mechanism (Amine Imine)
Unlike unsubstituted p-phenylenediamine (pPD), which shows two reversible 1-electron steps, the nitro group renders the oxidation of NPDs irreversible and shifts potentials positively.
-
Step 1: One-electron oxidation of the amine para to the nitro group (or least sterically hindered) to form a radical cation (
). -
Step 2: Loss of protons and second electron transfer to form the Quinone Diimine (
). -
Fate of QDI: In NPDs, the QDI is highly unstable and susceptible to hydrolysis (forming benzoquinone) or polymerization (forming poly-NPD films).
Cathodic Reduction Mechanism (Nitro Amine)
The nitro group undergoes a characteristic 4-electron or 6-electron reduction depending on pH.
-
Acidic Media:
-
Neutral/Alkaline:
(Hydroxylamine)
Visualization of Redox Pathways
The following diagram illustrates the divergent pathways for 2-NPPD.
Figure 1: Bifurcated redox mechanism showing anodic polymerization and cathodic nitro-reduction pathways.
Comparative Performance Data
The following data summarizes the key voltammetric characteristics obtained in acidic media (0.5 M
| Parameter | 2-Nitro-p-phenylenediamine (2-NPPD) | 4-Nitro-o-phenylenediamine (4-NOPD) | Interpretation |
| Oxidation Potential ( | +0.60 V - +0.65 V | +0.81 V | 4-NOPD is harder to oxidize due to the para-nitro effect on the primary amine. |
| Oxidation Reversibility | Quasi-reversible to Irreversible | Highly Irreversible | 4-NOPD forms passivating films more rapidly. |
| Reduction Potential ( | -0.45 V (Nitro group) | -0.55 V (Nitro group) | Steric hindrance in 2-NPPD facilitates slightly easier reduction. |
| Diffusion Coefficient ( | 4-NOPD diffuses slower, likely due to dipole interactions. | ||
| Polymerization Type | Thin, self-limiting films | Thick, insulating layers | 4-NOPD films block the electrode surface more effectively. |
Data compiled from comparative analysis of cyclic voltammetry studies [1, 2].
Experimental Workflow Visualization
To ensure data integrity, follow this logical flow for electrochemical characterization.
Figure 2: Step-by-step workflow for electrochemical characterization of nitro-phenylenediamines.
Key Insights for Drug Development
-
Metabolic Mimicry: The electrochemical reduction of the nitro group to hydroxylamine (-NHOH) mimics in vivo enzymatic reduction. This intermediate is often responsible for DNA binding and toxicity (Ames positive).
-
Sensor Development: 4-NOPD electropolymerized films are excellent candidates for molecularly imprinted polymer (MIP) sensors due to their stability and insulating properties, allowing for high signal-to-noise ratios in impedance spectroscopy.
-
Stability: 2-NPPD is more electrochemically stable in solution than 4-NOPD, making it a preferred standard for calibration in oxidative stress assays.
References
-
Electrochemical polymerization of 4-nitro-1,2-phenylenediamine: Yu, J. & Khoo, S.B. (2001). "Electrochemical polymerization of 4-nitro-1,2-phenylenediamine and its application." Electroanalysis.
-
Electropolymerization of 2-nitro-p-phenylenediamine: Al-Ghamdi, A.F. (2020).[5][6] "Effects of Electrochemical Parameters on the Electropolymerisation of 2-nitro-p-phenylenediamine." Int. J. Electrochem. Sci.
-
General PPD Oxidation Mechanism: Garrido, J.A. et al. (2026). "p-Phenylenediamine electrochemical oxidation revisited." ResearchGate.
-
Nitro-group Reduction Behavior: Ravichandran, C. et al. (1992).[7] "Electrochemical reduction of nitro-substituted anilines." Journal of Applied Electrochemistry.
Sources
Mastering Quality Control for 4-Methyl-3-nitrobenzene-1,2-diamine: A Comparative Reference Standard Guide
Executive Summary
In the synthesis of high-performance benzimidazole polymers and hair dye formulations, 4-Methyl-3-nitrobenzene-1,2-diamine (MNBD) acts as a critical intermediate. Its quality control is notoriously difficult due to two primary factors: regioisomerism (structural similarity to 4-methyl-5-nitro isomers) and oxidative instability (rapid degradation of the diamine moiety).
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Reagent Grade alternatives. It provides a self-validating analytical framework to ensure your QC data withstands regulatory scrutiny (ICH Q2(R2)/Q7).
Part 1: The Hierarchy of Standards (Comparative Analysis)
For a QC laboratory, the choice of reference standard dictates the accuracy of potency assignment. Below is a comparative performance analysis of the three primary sourcing options for MNBD.
Table 1: Comparative Performance Matrix
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House Working Standard | Option C: Commercial Reagent Grade |
| Primary Use | Method Validation, Release Testing (GMP) | Routine QC, Stability Testing | R&D Screening, Synthesis |
| Assay Accuracy | High (99.5% ± 0.5%) Determined by Mass Balance (HPLC + KF + ROI + RS). | Medium-High Qualified against the CRM. | Variable (95% - 99%) Often based on "Area %" only (ignores salt/water). |
| Traceability | NIST/SI Traceable Includes CoA with uncertainty budget. | Internal Traceability Linked to CRM via bridging study. | None Vendor CoA only. |
| Impurity Profile | Quantified Isomers and oxidation byproducts explicitly listed. | Characterized Major impurities identified. | Unknown May contain significant regioisomers. |
| Cost | $ (Low) | ||
| Risk Factor | Low | Medium (Requires rigorous storage monitoring) | High (False potency leads to batch failure) |
The "Reagent Grade" Trap
Data Analysis: A common failure mode in MNBD analysis is using Reagent Grade material as a standard. Commercial reagents often claim "98% Purity," but this is typically Chromatographic Purity (Area %) .
-
The Reality: MNBD is hygroscopic and forms salts. A "98% Area" reagent may contain 2% water and 1% inorganic salts, resulting in a true potency of only 95% .
-
Consequence: Using this as a standard will artificially inflate the potency of your production batches by ~5%, potentially releasing sub-potent drug substance.
Part 2: Scientific Integrity & Logic (The Qualification Protocol)
To establish a trustworthy "Self-Validating System," you must characterize the standard using orthogonal methods. This section details the Mass Balance Approach (100% - Impurities - Water - Residual Solvents - Ash = Assay).
2.1. High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Separate MNBD from its regioisomers and oxidation products (azo-dimers).
-
Column: C18 (Octadecyl) end-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why? Acidic pH ensures the diamine groups remain protonated, preventing peak tailing caused by silanol interactions.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
20 min: 60% B
-
25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 430 nm (nitro group specificity).
-
Temperature: 25°C.
Validation Checkpoint: The resolution (
2.2. Impurity Profiling & Stability
MNBD is sensitive to oxidation. Upon exposure to air, the diamines oxidize to form quinonediimines, which polymerize into dark azo-species.
-
Handling Rule: Standards must be stored under Argon/Nitrogen in amber vials at -20°C.
-
Solvent Choice: Prepare samples in degassed methanol containing 0.1% Ascorbic Acid . The ascorbic acid acts as a sacrificial antioxidant, stabilizing the diamine during the HPLC run.
Part 3: Visualization & Workflows
Diagram 1: The Reference Standard Qualification Workflow
This flowchart illustrates the decision logic for qualifying a Working Standard against a CRM.
Caption: Figure 1. Decision tree for qualifying an in-house working standard, ensuring traceability to a primary CRM.
Diagram 2: Analytical Logic for Impurity Identification
Understanding the specific degradation pathways of MNBD is crucial for interpreting HPLC chromatograms.
Caption: Figure 2. Common impurity pathways. Note that oxidative degradation (red) occurs post-synthesis if storage is poor, while regioisomers (yellow) are intrinsic to the synthesis.
Part 4: References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4][5] (2023).[2][4] Defines the validation parameters (Specificity, Linearity, Accuracy) required for qualifying reference standards.
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Provides regulatory expectations for reference standard maintenance.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217359 (this compound). Provides chemical and physical property data essential for method development.
-
Sigma-Aldrich (Merck). Product Specification: Nitro-phenylenediamine derivatives. (General reference for handling air-sensitive diamines).
-
European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. Outlines the hierarchy and establishment of primary vs. secondary standards.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-3-nitrobenzene-1,2-diamine
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 4-Methyl-3-nitrobenzene-1,2-diamine, a compound characterized by both nitro and aromatic amine functionalities, is not merely a procedural task but a critical component of responsible laboratory practice. Its inherent toxicological and environmental risks demand a disposal strategy that is both rigorous and informed.
This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. We will move beyond simple instructions to explain the chemical rationale behind these essential protocols, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Profile: Understanding the "Why" Behind the Waste Protocol
This compound (also known as 4-Nitro-o-phenylenediamine) is classified as hazardous waste for several compelling reasons rooted in its molecular structure.[1][2] The presence of both an aromatic amine group and a nitro group confers specific toxicological and reactive properties that dictate its handling and disposal. Aromatic amines as a class are noted for their potential carcinogenicity and toxicity, while nitro compounds can be reactive.[2][3][4]
Improper disposal can lead to significant environmental contamination, as these compounds can be persistent in soil and water.[2][5] Therefore, under no circumstances should this chemical or its residues be disposed of in standard trash or down the drain.[1][6]
Table 1: Hazard Summary for this compound
| Hazard Type | Classification & Statement | Rationale & Implication for Disposal |
| Acute Toxicity | Harmful if swallowed (Acute Toxicity, Oral, Category 4).[7][8] | Prevents accidental poisoning. Waste must be securely contained to avoid ingestion by wildlife if landfilled improperly. |
| Skin Sensitization | May cause an allergic skin reaction (Skin Sensitization, Category 1).[7][8] | Requires careful handling with appropriate PPE. Contaminated materials (gloves, wipes) must also be treated as hazardous waste. |
| Environmental | Harmful to aquatic life with long-lasting effects. | Direct disposal to drains or waterways is prohibited. The primary goal of the disposal protocol is to prevent environmental release. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[8] | Dictates strict waste segregation. Co-mingling with incompatible waste streams could lead to vigorous or explosive reactions.[1] |
| Combustion Hazard | Decomposes on burning, producing toxic fumes including nitrogen oxides.[8] | While incineration is the preferred disposal method, it must be done in a specialized facility with advanced off-gas scrubbing capabilities. |
The Standard Disposal Pathway: A Step-by-Step Protocol
The most direct and universally accepted method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) program. This ensures the waste is managed in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Workflow for Standard Hazardous Waste Disposal
Caption: Standard workflow for laboratory chemical waste disposal.
Protocol Steps:
-
Waste Segregation:
-
Solid Waste: Collect pure, unused this compound and any contaminated solid materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a dedicated, robust, sealable container. This container should be clearly marked for "Solid Aromatic Amine/Nitro Compound Waste."
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container (e.g., a 20L solvent waste container).[11] Do not mix halogenated and non-halogenated solvent wastes.[2] The container must be labeled with all chemical constituents, including the full name of this compound and its approximate concentration.
-
-
Containerization and Labeling:
-
Use only containers approved for hazardous waste. Often, the original chemical container is a good choice for unused product.[2]
-
Affix a completed hazardous waste label to the container. This label MUST include:
-
The words "Hazardous Waste."
-
The full, unabbreviated name of every chemical constituent (e.g., "this compound," "Methanol").
-
The approximate percentage of each constituent.
-
The date accumulation started.
-
-
Keep the container sealed at all times, except when adding waste.[1][6]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure the SAA is away from drains and incompatible materials.
-
-
Disposal Request:
Spill Management: Immediate Response Protocol
Accidents happen. A prepared response is key to mitigating risk.
-
Alert & Secure: Immediately alert personnel in the vicinity.[1] Restrict access to the spill area.
-
Assess & Ventilate: If the spill is significant or in a poorly ventilated area, evacuate and contact EHS. For minor spills, ensure work is performed in a chemical fume hood.[1]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Containment & Cleanup:
-
For a solid spill , do NOT sweep dry powder, as this can create airborne dust.[7] Gently moisten the material with an inert liquid (e.g., water, if compatible and it won't run off) to prevent dusting.[8] Carefully scoop the material using spark-proof tools and place it into your designated solid hazardous waste container.[7]
-
For a liquid spill , cover with a non-combustible absorbent material like vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent. Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water.[1] All cleanup materials (absorbent pads, wipes, contaminated PPE) must be placed in the sealed hazardous waste container.[7]
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Advanced Disposal Considerations: In-Lab Decontamination
For facilities with advanced capabilities and EHS approval, chemical degradation can be a strategy to reduce the hazard level of the waste stream prior to final disposal. Aromatic amines can be degraded via oxidation.[12]
This protocol is for informational purposes and must be validated and approved by your institution's safety committee before implementation.
Principle: Oxidation of the aromatic amine functionality using acidified potassium permanganate (KMnO₄) can break down the molecule into less toxic fragments.[2][12]
Conceptual Protocol for Amine Degradation:
-
Preparation: In a dedicated flask of appropriate size and within a certified chemical fume hood, prepare a 1.7 N sulfuric acid solution.
-
Dissolution: Carefully dissolve the this compound waste into the sulfuric acid solution with stirring. The concentration should be low (e.g., 0.01 mol of amine per 3 liters of acid).[2]
-
Oxidation: While stirring, slowly add a 0.2 M solution of potassium permanganate. The solution will turn a deep purple.[2]
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8-12 hours to ensure complete oxidation.[2]
-
Neutralization & Disposal: After confirming the reaction is complete (e.g., loss of purple color, potentially with subsequent quenching of excess permanganate), the resulting solution must be neutralized. This final neutralized solution, while degraded, may still contain hazardous components and should be collected as hazardous liquid waste for EHS pickup and analysis. It should not be drain disposed without explicit EHS approval.
This advanced procedure reduces the primary hazard of the aromatic amine but creates a new waste stream that must still be managed correctly. It is a valuable tool for waste minimization in specific, controlled circumstances.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Benchchem. Safe Handling and Storage of Nitro Compounds. Technical Support Center.
- Safety & Risk Services.
- PubMed.
- Benchchem.
- Unknown Source.
- Sigma-Aldrich.
- Fisher Scientific.
- Term.
- Fisher Scientific.
- ACS Publications.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Jay Organics. 4-Nitro-phenylenediamine-: 1,2-Diamino-4-nitrobenzene.
- CP Lab Safety.
- ECHEMI.
- McGill University. Chemical waste | Hazardous Waste Management.
- NOAA. 4-METHYL-3-NITROBENZOIC ACID - CAMEO Chemicals.
- Sigma-Aldrich.
- Capot Chemical.
- Apollo Scientific.
- Carl ROTH.
- US EPA. Resource Conservation and Recovery Act (RCRA)
- National Environmental Trainers.
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A Comprehensive Guide to the Safe Handling of 4-Methyl-3-nitrobenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the paramount importance of laboratory safety cannot be overstated, especially when working with novel or specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling 4-Methyl-3-nitrobenzene-1,2-diamine. In the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this document synthesizes critical data from its close structural analogue, 4-Nitro-o-phenylenediamine, and general principles for managing aromatic nitroamines to ensure the highest standards of laboratory safety.[1]
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards is the cornerstone of safe laboratory practice. While specific toxicological data for this compound is limited, the known hazards of its analogue, 4-Nitro-o-phenylenediamine, and the general characteristics of aromatic amines and nitro compounds, strongly suggest a cautious approach.[1][2]
Anticipated Hazards:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed or inhaled.[1][3]
-
Skin and Eye Irritation: Likely to cause serious eye irritation and may cause skin irritation upon contact.[1][4]
-
Long-Term Effects: Suspected of causing genetic defects.[1] Many N-nitrosamines are classified as carcinogenic.[6]
| Hazard Classification (Inferred) | Description | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][3] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][5] |
| Serious Eye Irritation | Causes serious eye irritation. | [1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [1] |
| Aquatic Hazard | Potentially very toxic to aquatic life with long-lasting effects. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling compounds with unknown or severe hazards. The following recommendations are based on best practices for handling potent and hazardous chemicals.[2]
-
Hand Protection: Double-gloving is recommended. Use chemically resistant gloves such as nitrile or butyl rubber.[7][8] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] A full-face shield is required when there is a risk of splashes or aerosol generation.[9]
-
Body Protection: A lab coat is the minimum requirement.[7] For larger quantities or procedures with a higher risk of exposure, a back-closure gown or chemical-resistant suit should be considered.[7][8]
-
Respiratory Protection: All handling of solid or powdered forms of this compound that could generate dust must be conducted in a certified chemical fume hood.[7][9] If there is a potential for inhalation exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures minimal exposure and environmental release.
3.1. Engineering Controls and Designated Areas
-
All work with this compound should be conducted in a designated area within a laboratory.
-
A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions.[7]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[10]
3.2. Step-by-Step Handling Procedures
-
Preparation:
-
Clearly label the designated work area.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container tightly immediately after use.[9]
-
-
In-Process Handling:
3.3. Spill and Emergency Procedures
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[5][9] Avoid generating dust.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Collect all cleaning materials for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
-
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, cleaning materials, and excess compound, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) department.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[10]
-
Contact your institution's EHS department for specific disposal procedures.
-
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Nitrosamines - STOP carcinogens at work. (2025, March 19).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) Date. (2018, June 22).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- Nitrosamines Standard (1X1 mL) - Safety Data Sheet. (2025, January 8).
- 4-methyl-5-nitro-o-phenylenediamine safety data sheet and handling precautions. - Benchchem. (n.d.).
- 4-Nitro-phenylenediamine-: 1,2-Diamino-4-nitrobenzene - Jay Organics. (n.d.).
- MSDS of 4-Nitrobenzene-1,2-diamine dihydrochloride - Capot Chemical. (2011, August 2).
- Methyl 3-methyl-4-nitrobenzoate - Apollo Scientific. (n.d.).
- Safety Data Sheet: Nitrobenzene - Carl ROTH. (n.d.).
- 4-Nitro-1,2-phenylenediamine SDS, 99-56-9 Safety Data Sheets - ECHEMI. (n.d.).
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- 2. diplomatacomercial.com [diplomatacomercial.com]
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- 6. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
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- 8. velsafe.com [velsafe.com]
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- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
